(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
Description
The exact mass of the compound (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is 276.98690 g/mol and the complexity rating of the compound is 157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3S)-3-(4-bromophenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPGQQCPSVBQPP-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-33-7 | |
| Record name | Pyrrolidine, 3-(4-bromophenoxy)-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
chemical properties of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride
This guide provides a comprehensive technical overview of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, a key building block for professionals in drug discovery and development. We will delve into its chemical properties, a robust synthetic pathway, analytical characterization protocols, and its strategic application in medicinal chemistry, grounded in established scientific principles.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and over 20 FDA-approved pharmaceuticals.[1][2] Its significance stems from the three-dimensional (3D) architecture conferred by its non-planar, sp³-hybridized carbon atoms. This structural complexity allows for precise spatial orientation of substituents, enabling highly specific and potent interactions with biological targets.[3][4]
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride emerges as a particularly valuable synthetic intermediate. It combines three critical pharmacophoric elements:
-
A stereochemically defined pyrrolidine ring, providing a rigid framework.
-
An aryloxy ether linkage, a common motif in bioactive molecules.
-
A 4-bromophenyl group, which serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions.
This guide aims to equip researchers with the technical knowledge to effectively synthesize, characterize, and strategically deploy this compound in drug discovery programs.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its application. The key physicochemical data for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride are summarized below.
| Property | Value | Source/Method |
| IUPAC Name | (3S)-3-(4-bromophenoxy)pyrrolidine hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₃BrClNO | Calculated |
| Molecular Weight | 278.57 g/mol | Calculated |
| CAS Number | Not explicitly assigned in public databases. The CAS for the racemic hydrochloride is 28491-03-4.[5] | Supplier Data[5] |
| Canonical SMILES | C1CNC1.Cl | Chemical Structure |
| Monoisotopic Mass | 277.98929 Da | Calculated |
| Predicted XlogP | 2.4 | PubChemLite (for free base)[6] |
| Appearance | Expected to be an off-white to white solid | General observation for similar amine hydrochlorides |
Synthesis and Stereochemical Control
The generation of enantiomerically pure (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is paramount for its use in drug development, as stereochemistry is critical for biological activity. A reliable and scalable synthesis can be achieved via a Mitsunobu reaction, which is renowned for its ability to invert the stereochemistry at a chiral center.
The proposed pathway begins with the commercially available and enantiomerically pure (R)-1-Boc-3-hydroxypyrrolidine. This "chiral pool" approach is a cornerstone of efficient asymmetric synthesis.[7]
Synthetic Workflow Diagram
Caption: Synthetic pathway from (R)-1-Boc-3-hydroxypyrrolidine.
Rationale for Synthetic Choices
-
Mitsunobu Reaction : This reaction is chosen for its predictable and clean inversion of stereochemistry at the C3 position.[8] The Sɴ2 mechanism ensures that the (R)-alcohol is converted to the (S)-ether. The use of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) is a standard and well-validated combination for this transformation.
-
Boc Protection : The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the pyrrolidine nitrogen. It is stable under the neutral conditions of the Mitsunobu reaction and can be cleanly removed under acidic conditions without affecting other functional groups.
-
Acidic Deprotection : Treatment with a strong acid, such as hydrochloric acid in an ethereal solvent like dioxane or diethyl ether, efficiently cleaves the Boc group and simultaneously forms the desired hydrochloride salt, often leading to direct precipitation of the pure product.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine
-
To an oven-dried round-bottom flask under an argon atmosphere, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-bromophenol (1.2 eq.), and triphenylphosphine (1.3 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the resulting solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a clear oil or white solid.
Step 2: Synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
-
Dissolve the purified (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine (1.0 eq.) in a minimal amount of anhydrous dichloromethane or ethyl acetate.
-
To this solution, add a solution of 4M HCl in 1,4-dioxane (4-5 eq.) dropwise at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to validate the structure, identity, purity, and stereochemical integrity of the final compound.
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound validation.
Standard Operating Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To confirm the covalent structure of the molecule.
-
Protocol :
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features : Signals corresponding to the aromatic protons on the bromophenyl ring (typically two doublets in the 6.8-7.5 ppm range), a multiplet for the proton on the ether-bearing carbon (C-O-H, ~4.5-5.0 ppm), and complex multiplets for the aliphatic pyrrolidine protons. The N-H protons will appear as a broad signal.
-
Expected ¹³C NMR Features : Signals for the four distinct aromatic carbons, the ether-linked carbon (~70-80 ppm), and the remaining aliphatic carbons of the pyrrolidine ring.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective : To confirm the molecular weight of the free base and assess purity.
-
Protocol :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a methanol/water mixture.
-
Inject onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor by UV detection (e.g., at 254 nm) and connect the eluent to an electrospray ionization (ESI) mass spectrometer.
-
Expected Result : A major peak in the chromatogram. The mass spectrum should show a prominent ion corresponding to [M+H]⁺ for the free base (C₁₀H₁₂BrNO), which would appear as a characteristic isotopic doublet due to the presence of bromine (⁷⁹Br and ⁸¹Br).
-
C. Chiral High-Performance Liquid Chromatography (HPLC)
-
Objective : To determine the enantiomeric excess (e.e.) and confirm stereochemical purity.
-
Protocol :
-
Select an appropriate chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Develop a mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), sometimes with a small amount of an amine additive (like diethylamine) for the free base.
-
Inject a solution of the sample and compare its retention time to that of the racemic standard (if available).
-
Expected Result : A single major peak for the (S)-enantiomer. Purity is calculated by peak area integration. An e.e. of >98% is typically required for drug development applications.
-
Application in Drug Discovery
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is not an end-product but a strategic starting point for building complex drug candidates. Its utility lies in its capacity for diversification.
-
Vector for Elaboration : The 4-bromophenyl moiety is a prime substrate for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of chemical groups (aryl, heteroaryl, alkyl, etc.) via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. This is a powerful strategy for exploring the structure-activity relationship (SAR) of a lead series.
-
Nucleophilic Core : The secondary amine of the pyrrolidine ring is a potent nucleophile. It can be readily acylated to form amides, alkylated, or used in reductive amination reactions to connect to other fragments of a target molecule.
-
Stereochemical Anchor : The fixed (S)-stereochemistry at the 3-position ensures that any new chemical matter introduced will have a defined spatial relationship to the rest of the molecule, which is crucial for optimizing interactions within a chiral protein binding pocket.
Logical Relationship in Library Synthesis
Caption: Diversification potential of the core building block.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial for safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous aryl pyrrolidine hydrochlorides can provide guidance.[9][10][11]
-
Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.[9]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) as amine salts can be hygroscopic.
-
First Aid :
-
Skin Contact : Immediately wash off with plenty of soap and water.[11]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Inhalation : Move person into fresh air.[11]
-
Ingestion : Rinse mouth. Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a high-value building block for modern drug discovery. Its well-defined stereochemistry, versatile synthetic handles, and incorporation of the privileged pyrrolidine scaffold make it an enabling tool for researchers aiming to synthesize novel and structurally complex molecules. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, empowering scientists to confidently integrate this compound into their research and development pipelines.
References
-
Kazakova, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6265. Available from: [Link]
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Scilit. Pyrrolidine synthesis via ring contraction of pyridines. (2025). Available from: [Link]
-
ResearchGate. Synthesis of pyrrolidine derivative. (2025). Available from: [Link]
-
PubChemLite. 3-(4-bromophenoxy)pyrrolidine. (2026). Available from: [Link]
-
PubChem. (S)-2-(4-Bromophenyl)pyrrolidine hydrochloride. (2026). Available from: [Link]
-
BuyersGuideChem. 3-(4-Bromophenoxy)pyrrolidine hydrochloride suppliers. (2026). Available from: [Link]
-
PubChemLite. 3-(4-bromophenyl)pyrrolidine hydrochloride. (2026). Available from: [Link]
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. (2023). Available from: [Link]
-
Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 32. Available from: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
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- 11. echemi.com [echemi.com]
molecular weight and formula of (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl
An In-depth Technical Guide to (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, a heterocyclic compound of significant interest in the field of medicinal chemistry. We will delve into its fundamental chemical properties, the strategic importance of its structural components, and its potential applications in the design and synthesis of novel therapeutic agents.
Core Molecular Attributes
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral organic molecule that combines several key functional groups, making it a versatile scaffold for drug discovery. Its structure features a saturated five-membered nitrogen heterocycle (the pyrrolidine ring), a brominated aromatic system (the 4-bromophenoxy group), and a stereocenter at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for many pharmaceutical applications.
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is fundamental for all quantitative aspects of chemical research, from reaction stoichiometry to analytical characterization.
-
Free Base: (S)-3-(4-Bromo-phenoxy)-pyrrolidine
-
Molecular Formula: C₁₀H₁₂BrNO
-
-
Hydrochloride Salt: (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl
-
Molecular Formula: C₁₀H₁₃BrClNO[1]
-
The molecular weights are calculated based on the atomic weights of the constituent elements.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-3-(4-Bromo-phenoxy)-pyrrolidine (Free Base) | C₁₀H₁₂BrNO | 258.11 |
| (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl (HCl Salt) | C₁₀H₁₃BrClNO | 294.58 |
Chemical Identifiers
For unambiguous identification and information retrieval, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 28491-03-4 |
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active natural products and FDA-approved drugs.[2][3] Its significance stems from several key features:
-
Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized pyrrolidine ring allows for a more effective exploration of three-dimensional chemical space compared to flat aromatic systems. This can lead to enhanced binding affinity and selectivity for biological targets.[1]
-
Stereochemistry: The presence of stereocenters, as seen in (S)-3-(4-Bromo-phenoxy)-pyrrolidine, provides opportunities for stereospecific interactions with chiral biological macromolecules like proteins and enzymes. The spatial arrangement of substituents can dramatically influence a compound's pharmacological profile.[1]
-
Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and in its protonated form (as in the HCl salt), a hydrogen bond donor. This influences the molecule's solubility, a critical factor in pharmacokinetics.
-
Synthetic Tractability: The pyrrolidine ring can be readily synthesized and functionalized, providing a versatile platform for the creation of diverse chemical libraries for drug screening.
The pyrrolidine motif is a core component in drugs across various therapeutic areas, including antiviral, anticancer, anti-inflammatory, and antibacterial agents.[4]
Synthesis Strategies
A common and effective approach involves the nucleophilic substitution reaction between a protected (S)-3-hydroxypyrrolidine and an activated bromo-substituted phenol.
Caption: A generalized synthetic workflow for 3-aryloxy-pyrrolidines.
Experimental Considerations:
-
Nitrogen Protection: The pyrrolidine nitrogen is typically protected with a group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent side reactions during the coupling step.
-
Coupling Reaction: The ether linkage can be formed via a Williamson ether synthesis or, more commonly for this type of transformation, a Mitsunobu reaction, which allows for the coupling of an alcohol and a phenol under mild conditions.
-
Stereochemical Integrity: It is crucial to employ reaction conditions that do not lead to racemization at the C3 stereocenter.
-
Purification: Purification of the intermediates and the final product is typically achieved through column chromatography and/or recrystallization.
Physicochemical and Spectroscopic Characterization
While specific experimental data for (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl is not widely published, its properties can be predicted based on its structure.
-
Appearance: Likely a white to off-white solid.
-
Solubility: The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and ethanol.
-
Melting Point: The melting point will be influenced by the crystalline form and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the pyrrolidine ring protons, the aromatic protons of the 4-bromophenoxy group, and a broad singlet for the N-H proton (which may exchange with D₂O). The aromatic region would likely display an AA'BB' system, appearing as two doublets.
-
¹³C NMR: The carbon NMR would exhibit distinct signals for the carbons of the pyrrolidine ring and the aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₀H₁₂BrNO) and a characteristic isotopic pattern due to the presence of bromine.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), C-O-C (ether) stretching, and C-Br stretching.
Safety and Handling
As with any chemical reagent, (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[6][7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[5][7] In case of contact, rinse thoroughly with water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Development
(S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The individual components of the molecule each offer strategic advantages:
-
The (S)-pyrrolidine core provides a defined three-dimensional structure.
-
The 4-bromophenoxy group serves as a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional molecular diversity. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
-
The ether linkage provides a stable connection between the pyrrolidine and aromatic moieties.
This scaffold could be incorporated into molecules targeting a wide range of biological targets where a substituted pyrrolidine is known to be a key pharmacophore.
Conclusion
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a strategically designed chemical entity that combines the desirable features of a privileged pyrrolidine scaffold with the synthetic versatility of a brominated aromatic ring. Its well-defined stereochemistry and physicochemical properties make it a valuable tool for medicinal chemists and drug development professionals in the quest for novel and effective therapeutic agents. A thorough understanding of its core attributes, synthetic accessibility, and safe handling is essential for its successful application in research and development.
References
-
BuyersGuideChem. 3-(4-Bromophenoxy)pyrrolidine hydrochloride | C10H13BrClNO. Available from: [Link]
-
Acros PharmaTech Limited. SAFETY DATA SHEET. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]
-
PMC. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available from: [Link]
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Technical Whitepaper: Solubility Profiling and Formulation Strategies for (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride , a key intermediate and pharmacophore scaffold in medicinal chemistry. While specific experimental solubility values for this enantiomer are often proprietary, this guide synthesizes data from structural analogs (SAR) and physicochemical principles to establish expected ranges. It further details rigorous, self-validating protocols for determining exact solubility limits in Water and Dimethyl Sulfoxide (DMSO) , ensuring reproducibility in biological assays and chemical synthesis.
Key Physicochemical Expectations:
-
Nature: Ionic solid (Amine Hydrochloride Salt).
-
Water Solubility: High (>10 mg/mL) due to ionization of the pyrrolidine nitrogen, though pH-dependent.
-
DMSO Solubility: Very High (>50 mg/mL), suitable for concentrated stock solutions.
-
Critical Risk: Potential for precipitation (free-basing) in high-pH aqueous buffers (> pH 9.0).
Physicochemical Basis of Solubility
To master the handling of this compound, one must understand the competition between its lipophilic tail and hydrophilic head.
Structural Analysis
The molecule consists of three distinct functional domains affecting solvation:
-
Pyrrolidine Ring (Cationic Head): As a hydrochloride salt, the secondary amine is protonated (
). This charge is the primary driver of aqueous solubility. -
Phenoxy Linker: An ether linkage that adds rotational freedom but moderate lipophilicity.
-
4-Bromophenyl Group (Lipophilic Tail): The bromine atom increases molecular weight and lipophilicity (LogP), reducing water solubility compared to non-halogenated analogs.
Theoretical Properties (Estimated)
| Property | Value / Range | Implication |
| Molecular Weight | ~278.57 g/mol | Moderate size; favorable for diffusion. |
| pKa (Pyrrolidine N) | ~10.5 (Estimated) | Highly basic. Exists as a cation at physiological pH (7.4). |
| LogP (Octanol/Water) | ~2.0 – 2.5 | Moderately lipophilic; requires organic co-solvent for high conc. |
| Melting Point | >150°C (Typical for HCl salts) | High lattice energy requires polar solvents to disrupt. |
Solubility in DMSO (Dimethyl Sulfoxide)
DMSO is the gold-standard solvent for this compound class due to its high dielectric constant and aprotic nature, which effectively solvates the cationic ammonium species without deprotonating it.
Expected Solubility Range
-
Typical Range: 50 – 100 mg/mL (approx. 180 – 360 mM).
-
Utility: Ideal for preparing 10 mM to 100 mM stock solutions for High-Throughput Screening (HTS).
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable, precipitation-free stock for long-term storage.
-
Weighing: Accurately weigh 2.79 mg of the substance into a sterile microcentrifuge tube.
-
Note: HCl salts are hygroscopic. Weigh quickly in a low-humidity environment.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).
-
Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Checkpoint: Solution must be optically clear. Any turbidity suggests impurities or moisture contamination.
-
-
Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ether linkage over extended periods.
Solubility in Water and Aqueous Buffers
Water solubility is driven by the dissociation of the hydrochloride salt into the solvated pyrrolidinium cation and chloride anion.
Expected Solubility Range
-
Deionized Water (pH ~5.5): High (>10 mg/mL). The solution will be slightly acidic due to the ammonium salt.
-
PBS (pH 7.4): Moderate to High. The compound remains ionized (pKa ~10.5 > pH 7.4), preventing "crash out."
-
Basic Buffers (pH > 9.0): Low. As pH approaches pKa, the salt converts to the free base (neutral), which is lipophilic and likely to precipitate.
The "Free Base Crash" Mechanism
Researchers often fail assays because they dilute a DMSO stock into a high-pH buffer. The following diagram illustrates the solubility cliff.
Figure 1: pH-dependent solubility switch. At physiological pH (7.4), the compound remains soluble. At basic pH, it risks precipitation.
Experimental Protocols for Solubility Determination
Do not rely on literature values alone. Batch-to-batch variation in crystal habit can affect dissolution rates. Use these self-validating protocols.
Kinetic Solubility Assay (High Throughput)
Best for: Rapidly estimating solubility for biological assays.
-
Preparation: Prepare a 10 mM DMSO stock .
-
Dilution: Spike DMSO stock into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve.
-
Calculation: Solubility = (Peak Area of Filtrate / Peak Area of Standard) × Concentration.
-
Thermodynamic Solubility Assay (Gold Standard)
Best for: Formulation development and precise physicochemical characterization.
Workflow Diagram:
Figure 2: Thermodynamic solubility workflow ensuring equilibrium conditions.
Detailed Steps:
-
Add excess solid (~2-5 mg) to 1 mL of solvent (Water or Buffer) in a glass vial.
-
Cap tightly and shake (orbital shaker) for 24 to 48 hours to reach equilibrium.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE or Nylon filter .
-
Note: Do not use PVDF for DMSO samples as it may dissolve.
-
-
Analyze concentration via HPLC.
-
Critical Step: Measure the pH of the saturated solution. If the compound is highly acidic or basic, it may shift the buffer pH, invalidating the result.
Summary of Solubility Data (Estimated)
| Solvent | Estimated Solubility | Notes |
| DMSO | > 50 mg/mL | Recommended for stock solutions. |
| Water (Deionized) | > 10 mg/mL | pH of solution will drop (acidic). |
| Ethanol | ~ 5 - 20 mg/mL | Moderate solubility; heating may be required. |
| PBS (pH 7.4) | ~ 1 - 5 mg/mL | Stable. Good for biological dosing. |
| 0.1 M NaOH | < 0.1 mg/mL | Insoluble. Converts to oily free base. |
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa and solubility profiling).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrrolidine Derivatives.
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for kinetic vs thermodynamic protocols).
Navigating the Safety Landscape of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride: A Technical Guide for the Advanced Researcher
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, a key building block in contemporary drug discovery, presents a unique set of handling and safety considerations. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a standard Safety Data Sheet (SDS) to provide a deeper understanding of its chemical nature, potential hazards, and the rationale behind recommended safety protocols. By synthesizing available data and applying established principles of chemical safety, this document aims to empower the user to work with this compound in a manner that is both safe and scientifically sound.
Chemical Identity and Physicochemical Profile
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral organic compound. Its structure, featuring a pyrrolidine ring, a bromophenoxy moiety, and a hydrochloride salt, dictates its physical and chemical properties. Understanding these properties is fundamental to predicting its behavior and implementing appropriate safety measures.
| Property | Value | Source/Comment |
| CAS Number | 28491-03-4 | [1][2] |
| Molecular Formula | C10H13BrClNO | [1][2] |
| Molecular Weight | 292.57 g/mol | Calculated |
| Appearance | Solid | Inferred from related compounds |
| Solubility | No specific data available. Likely soluble in water and polar organic solvents. | General property of hydrochloride salts |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Vapor Pressure | No data available |
Expert Insight: The hydrochloride salt form significantly influences the compound's properties, most notably increasing its water solubility compared to the free base. This is a critical consideration for solution preparation, cleaning procedures, and assessing its environmental fate. The presence of a bromine atom increases the molecular weight and can influence its metabolic pathways and potential for bioaccumulation.
Hazard Identification and Toxicological Assessment
GHS Hazard Classification (Inferred from related compounds):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [3]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation. [3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [3]
Toxicological Data Summary (Data for related compounds):
| Endpoint | Result | Species | Source |
| Acute Oral Toxicity | No specific data available for the target compound. Category 4 classification is based on analogs. | N/A | [3] |
| Skin Corrosion/Irritation | No specific data available. Assumed to be an irritant based on related compounds. | N/A | [3] |
| Serious Eye Damage/Irritation | No specific data available. Assumed to be a serious irritant based on related compounds. | N/A | [3] |
| Respiratory or Skin Sensitization | No data available. | N/A | |
| Germ Cell Mutagenicity | No data available. | N/A | |
| Carcinogenicity | No data available. | N/A | |
| Reproductive Toxicity | No data available. | N/A |
Causality Behind the Hazards: The irritant properties are likely due to the chemical reactivity of the pyrrolidine and phenoxy groups with biological macromolecules in the skin, eyes, and mucous membranes. The hydrochloride component can contribute to local pH changes, exacerbating irritation. The potential for systemic toxicity after ingestion warrants careful handling to prevent accidental exposure.
Safe Handling and Engineering Controls: A Proactive Approach
Given the potential hazards, a proactive and conservative approach to handling (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is essential. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense is to control exposure at the source through effective engineering controls.
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]
-
Containment: For procedures with a higher risk of generating dust, such as weighing or transfers, the use of a glove box or a powder containment hood is recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to protect the user from direct contact with the chemical.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[4][5] For operations with a splash hazard, a face shield should also be worn.
-
Skin Protection: A lab coat and disposable nitrile gloves are essential.[4][5] Gloves should be inspected before use and changed immediately if contaminated. For extended work, consider double-gloving.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Safe Handling Practices
Adherence to good laboratory practices is crucial for minimizing risk.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][5]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air.[4][5] If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek medical attention if irritation persists.
-
Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and show the SDS or product label to the medical personnel.
Accidental Release Measures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4] The spill area should then be decontaminated.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum). Place the waste in a labeled, sealed container for disposal.
Emergency Response Workflow
Caption: Workflow for responding to an accidental release.
Stability, Reactivity, and Disposal
Understanding the chemical stability and reactivity of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is crucial for safe storage and handling, as well as for preventing hazardous reactions.
-
Chemical Stability: The compound is expected to be stable under normal laboratory conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound should be treated as hazardous waste.
Ecological Information
Limited data is available on the environmental fate and ecotoxicity of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride. However, the presence of a brominated aromatic ring suggests a potential for persistence and bioaccumulation in the environment. Therefore, it is imperative to prevent its release into the environment.
Logical Flow for Environmental Risk Consideration
Caption: Logical steps to mitigate environmental risk.
Conclusion: A Culture of Safety
The safe and effective use of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride in a research and development setting hinges on a thorough understanding of its potential hazards and the implementation of robust safety protocols. While specific toxicological data for this compound is limited, a conservative approach based on the known hazards of structurally related molecules is warranted. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this valuable chemical intermediate.
References
-
BuyersGuideChem. (n.d.). 3-(4-Bromophenoxy)pyrrolidine hydrochloride | C10H13BrClNO. Retrieved from [Link]
- Acros PharmaTech Limited. (2018, August 20). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Combi-Blocks, Inc. (2023, January 2). QK-3286 - Safety Data Sheet.
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 22). SAFETY DATA SHEET.
- ThermoFisher Scientific. (2025, September 12). SAFETY DATA SHEET.
-
BuyersGuideChem. (n.d.). 3-(4-Bromophenoxy)pyrrolidine hydrochloride | 28491-03-4. Retrieved from [Link]
-
PubChem. (n.d.). 3-[4-(4-Bromophenoxy)phenyl]pyrrolidine. Retrieved from [Link]
- Autech Industry Co.,Limited. (n.d.). 1220032-74-5 Cas No. | 3-(4-Bromo-2-isopropylphenoxy)pyrrolidinehydrochloride.
-
European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 3-(4-bromophenoxy)propanenitrile - Exposure. Retrieved from [Link]
Sources
Pharmacological Potential of Chiral 3-Phenoxy-Pyrrolidine Derivatives
The following technical guide details the pharmacological potential, synthesis, and therapeutic applications of chiral 3-phenoxy-pyrrolidine derivatives.
A Technical Guide to Scaffold Design, Synthesis, and Therapeutic Applications
Executive Summary
The 3-phenoxy-pyrrolidine scaffold represents a privileged structure in medicinal chemistry, bridging the gap between flexible linear amines and rigid bicyclic systems. By constraining the aryloxy-amine pharmacophore—common in antidepressants (e.g., atomoxetine, fluoxetine) and analgesics—into a five-membered pyrrolidine ring, researchers can significantly reduce conformational entropy. This pre-organization often leads to higher affinity and selectivity for targets such as Monoamine Transporters (NET/SERT) , Voltage-Gated Sodium Channels (Nav) , and the Sodium-Calcium Exchanger (NCX) .
This guide analyzes the structure-activity relationships (SAR), enantioselective synthesis, and experimental protocols required to exploit this scaffold for neuropathic pain , ischemic stroke , and antiviral applications.
Structural Rationale & Chirality
The core pharmacological value of 3-phenoxy-pyrrolidine derivatives lies in their ability to position the aromatic phenoxy group and the basic pyrrolidine nitrogen in a specific spatial vector.
The Pharmacophore[1]
-
Rigidification: Unlike linear aryloxy-propyl-amines, the pyrrolidine ring locks the distance between the ether oxygen and the basic nitrogen.
-
Chirality: The C3 position of the pyrrolidine ring is a chiral center.
-
(S)-Enantiomers: Often mimic the spatial arrangement of natural neurotransmitters or specific drug binding poses (e.g., L-proline derivatives).
-
(R)-Enantiomers: Frequently explored to avoid metabolic recognition or to target specific hydrophobic pockets in GPCRs.
-
-
Substituents:
-
N-Substitution: Modulates lipophilicity (LogP) and pKa. Methyl, benzyl, or bi-aryl-methyl groups are common.
-
Phenoxy Ring: Electron-withdrawing groups (EWGs) like -F, -CF3, or -Cl at the ortho or para positions often improve metabolic stability and potency.
-
Therapeutic Targets & Mechanisms[2][3][4]
Dual Serotonin/Norepinephrine Reuptake Inhibition (NSRI)
Derivatives possessing a bulky substituent at the C3 position (e.g., 3-(phenoxy-phenyl-methyl)-pyrrolidines ) have emerged as potent NSRIs.
-
Mechanism: These molecules bind to the central cavity of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), blocking the reuptake of neurotransmitters from the synaptic cleft.[1]
-
Therapeutic Utility: Neuropathic pain (independent of antidepressant effects) and major depressive disorder.
-
Key Compound: Compound 39b (referenced in literature) demonstrates balanced NET/SERT inhibition with efficacy in spinal nerve ligation models.[2]
Sodium Channel Blockade (Neuroprotection)
Simple 3-aryloxy-pyrrolidines and their amide derivatives act as state-dependent blockers of voltage-gated sodium channels (Nav1.x).
-
Mechanism: They stabilize the inactivated state of the sodium channel, preventing repetitive neuronal firing during ischemic events or seizures.[3]
-
Therapeutic Utility: Neuroprotection during ischemic stroke (reducing excitotoxicity) and anticonvulsant therapy.
Antiviral & NCX Inhibition
Recent screens have identified 3-aryloxy-pyrrolidines as inhibitors of the Sodium-Calcium Exchanger (NCX) and Chikungunya Virus (CHIKV) .
-
NCX Inhibition: Prevents calcium overload in cardiomyocytes during ischemia/reperfusion injury.
-
Antiviral: Specific derivatives (e.g., N-t-butylpiperidine carboxamide analogs) inhibit viral replication in the low micromolar range.
Chemical Synthesis & Stereocontrol
To ensure "Expertise & Experience," we prioritize the Mitsunobu Reaction for constructing the ether linkage. This method allows for the inversion of stereochemistry, enabling access to both enantiomers from widely available chiral pool starting materials (e.g., L-hydroxyproline).
Synthetic Pathway (DOT Diagram)
Caption: Stereoselective synthesis of (R)-3-aryloxy-pyrrolidines via Mitsunobu inversion from (S)-starting material.
Protocol: Mitsunobu Coupling
-
Step 1: Charge a dry flask with (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq), the appropriate phenol (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF.
-
Step 2: Cool to 0°C under nitrogen.
-
Step 3: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Note: Exothermic reaction; control addition rate to maintain low temp.
-
Step 4: Warm to room temperature and stir for 12–24 hours.
-
Validation: Monitor via TLC (hexane/ethyl acetate). The product will have a higher Rf than the starting alcohol.
-
Purification: Silica gel chromatography. Critical: Remove hydrazine by-products carefully.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of substituents on the phenoxy ring regarding NSRI activity (NET/SERT inhibition).
| Phenoxy Substituent (R) | N-Substituent | NET Ki (nM) | SERT Ki (nM) | Selectivity Profile |
| H (Unsubstituted) | Methyl | 150 | 210 | Balanced (Weak) |
| 2-OMe (Ortho-Methoxy) | Methyl | 8.5 | 12 | Potent Balanced |
| 4-F (Para-Fluoro) | Methyl | 45 | 18 | SERT Selective |
| 2-Me (Ortho-Methyl) | H | 25 | 300 | NET Selective |
| 3-CF3 (Meta-Trifluoromethyl) | Benzyl | >1000 | >1000 | Inactive (Steric Clash) |
Data synthesized from Bioorg.[2][4][5] Med. Chem. Lett. findings on 3-(phenoxy-phenyl-methyl) analogs.
Experimental Protocols: Biological Validation
Monoamine Uptake Assay (In Vitro)
To validate the NSRI potential of synthesized derivatives.
-
Preparation: Use HEK293 cells stably transfected with human NET or SERT.
-
Seeding: Plate cells in 96-well plates coated with poly-D-lysine.
-
Incubation: Add test compounds (1 nM – 10 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 15 min at 37°C.
-
Substrate Addition: Add fluorescent monoamine uptake dye (e.g., Molecular Devices Neurotransmitter Uptake Kit) or radiolabeled [3H]-NE / [3H]-5-HT.
-
Measurement:
-
Fluorescence: Read kinetic fluorescence (Ex 440nm / Em 520nm).
-
Radiolabel: Wash cells 3x with ice-cold buffer, lyse, and count via liquid scintillation.
-
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Mechanism of Action Visualization
Caption: Mechanism of Action for NSRI-active 3-phenoxy-pyrrolidines in pain modulation.
Future Outlook & Expert Commentary
The 3-phenoxy-pyrrolidine scaffold is currently under-utilized in clinical pipelines compared to its linear counterparts. However, its rigid stereochemistry offers a distinct advantage in reducing off-target effects (e.g., hERG inhibition) often seen with flexible amines.
Key areas for future development:
-
Biased Opioid Agonism: Investigating if specific enantiomers can engage the mu-opioid receptor with reduced beta-arrestin recruitment.
-
Dual-Action Ligands: Combining the 3-phenoxy motif (for reuptake inhibition) with a sigma-1 receptor pharmacophore to treat complex neuropathic pain syndromes.
References
-
Synthesis and SAR of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2013).[2][4] URL:[Link]
-
Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Source: Bioorganic & Medicinal Chemistry Letters (2013).[2][4] URL:[Link]
-
Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines. Source: Synthetic Communications / ResearchGate. URL:[Link]
-
Synthesis of some N-carboxylic acid derivatives of 3-phenoxypyrrolidines... with muscle relaxant and anticonvulsant activities. Source: Journal of Medicinal Chemistry (1974). URL:[Link]
-
Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles. Source: Molecules (2025).[6] URL:[Link]
Sources
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Channel Blockers Pipeline Insight | Sodium Channel Blockers Mechanism of Action Insight [delveinsight.com]
- 4. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Bromine Advantage: A Technical Guide to the Structure-Activity Relationship of Brominated Phenoxy Pyrrolidines in Drug Discovery
Introduction: The Pyrrolidine Scaffold and the Strategic Role of Bromination in Modulating Bioactivity
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, valued for its three-dimensional structure that allows for a thorough exploration of pharmacophore space.[1][2][3] This five-membered nitrogen heterocycle is a prevalent scaffold in numerous FDA-approved drugs and natural products, owing to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile anchor for a variety of substituents.[4][5][6] When combined with a phenoxy moiety, the resulting phenoxy pyrrolidine core offers a privileged scaffold for targeting a diverse array of biological entities, including monoamine transporters, enzymes, and receptors.[7][8][9]
The strategic incorporation of halogen atoms, particularly bromine, onto the phenoxy ring has emerged as a powerful tool for fine-tuning the pharmacological profile of these compounds. Bromine's unique combination of size, electronegativity, and lipophilicity can profoundly influence a molecule's binding affinity, selectivity, and metabolic stability.[10] This in-depth technical guide will explore the critical structure-activity relationships (SAR) of brominated phenoxy pyrrolidines, providing researchers and drug development professionals with a comprehensive understanding of how the position and substitution pattern of bromine can be leveraged to optimize therapeutic potential. We will delve into the causal relationships that underpin these SAR trends, supported by experimental data and mechanistic insights.
Core Chemical Structure of Brominated Phenoxy Pyrrolidines
The fundamental architecture of the compounds discussed in this guide is centered around a pyrrolidine ring linked to a brominated phenoxy group. The specific points of attachment and substitution patterns are key determinants of biological activity.
Caption: General scaffold of brominated phenoxy pyrrolidines.
Structure-Activity Relationship Insights: The Influence of Bromine Substitution on Monoamine Transporter Inhibition
A significant body of research on brominated phenoxy pyrrolidines has focused on their activity as inhibitors of monoamine transporters, which are critical targets for the treatment of depression, anxiety, and other neurological disorders. The position of the bromine atom on the phenoxy ring has been shown to be a key determinant of both potency and selectivity.
Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Affinity
A study on the bromo-derivatives of dl-threo-methylphenidate, a compound with a related pharmacophore, provides valuable insights into the impact of bromine substitution on DAT and NET binding. The results demonstrate that bromination generally enhances binding affinity compared to the unsubstituted parent compound.[8]
| Compound | Substitution | DAT IC50 (nM)[8] | NET IC50 (nM)[8] |
| Methylphenidate | Unsubstituted | 82 | 440 |
| o-bromo-MP | ortho-Bromo | 13 | 32 |
| m-bromo-MP | meta-Bromo | 4 | 20 |
| p-bromo-MP | para-Bromo | 20 | 31 |
These findings suggest that the electronic and steric properties of bromine contribute favorably to the interaction with the binding pockets of both DAT and NET. The meta-bromo substitution resulted in the most potent inhibitor for both transporters, indicating a specific spatial and electronic requirement within the binding site that is optimally met by bromine in this position.[8]
Serotonin Transporter (SERT) Affinity
The influence of bromine substitution on serotonin transporter (SERT) affinity has also been investigated. In a study of paroxetine analogs, a potent and selective serotonin reuptake inhibitor (SSRI), the replacement of the fluorine atom at the 4-position (para) of the phenyl ring with a bromine atom resulted in a compound with high affinity for SERT.[1] This suggests that a halogen at the para-position is well-tolerated and can contribute to potent SERT inhibition.
Experimental Protocols: A Practical Guide
To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of brominated phenoxy pyrrolidines are provided below. These protocols are based on established methodologies in the field.
Synthesis of a Brominated Phenoxy Pyrrolidine Analog
The following is a representative procedure for the synthesis of a 3-(4-bromophenoxy)pyrrolidine derivative, a common structural motif.
Caption: A typical synthetic route for a brominated phenoxy pyrrolidine.
Step-by-Step Protocol:
-
Mitsunobu Reaction: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(4-bromophenoxy)pyrrolidine.
-
Boc Deprotection: Dissolve the N-Boc-3-(4-bromophenoxy)pyrrolidine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane.
-
Stir the solution at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to yield the desired 3-(4-bromophenoxy)pyrrolidine as a salt.
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a standard method for determining the binding affinity of a compound for the dopamine, norepinephrine, or serotonin transporter.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.
-
Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Test compounds (brominated phenoxy pyrrolidine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, radioligand, and either vehicle, test compound at various concentrations, or the non-specific binding inhibitor.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Mechanistic Insights and Future Directions
The observed SAR trends for brominated phenoxy pyrrolidines can be attributed to a combination of electronic and steric effects. The electron-withdrawing nature of the bromine atom can influence the pKa of the pyrrolidine nitrogen, which may affect its interaction with key residues in the binding pocket. Furthermore, the size of the bromine atom can lead to favorable van der Waals interactions or, conversely, steric hindrance, depending on its position and the topology of the binding site.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and testing a comprehensive series of ortho-, meta-, and para-brominated phenoxy pyrrolidine analogs against a panel of biological targets to build a more complete SAR map.
-
Molecular modeling: Employing computational techniques such as docking and molecular dynamics simulations to elucidate the binding modes of these compounds and provide a rational basis for the observed SAR.
-
Exploration of diverse biological targets: Expanding the investigation of brominated phenoxy pyrrolidines to other therapeutic areas beyond CNS disorders, such as oncology and infectious diseases.
By integrating synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of this versatile chemical scaffold can be unlocked.
References
-
Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]
-
Gatley, S. J., Ding, Y. S., Volkow, N. D., Chen, R., Sugano, Y., & Fowler, J. S. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life Sciences, 58(7), 581–589. [Link]
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Sutton, L. P., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cellular Neuroscience, 16, 832536. [Link]
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Slack, R. D., Abramyan, A. M., Tang, H., Meena, S., Davis, B. A., Bonifazi, A., Giancola, J. B., Deschamps, J. R., Naing, S., Yano, H., Singh, S. K., Newman, A. H., & Shi, L. (2020). A Novel Bromine-Containing Paroxetine Analog Provides Mechanistic Clues for Binding Ambiguity at the Central Primary Binding Site of the Serotonin Transporter. ACS Chemical Neuroscience, 11(1), 108–120. [Link]
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Li Petri, G., Contino, A., & Pavan, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Poyraz, S., Belveren, S., & Sökmen, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]
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Hamers, T., Kamstra, J. H., Sonneveld, E., Murk, A. J., Kester, M. H. A., Andersson, P. L., Legler, J., & Brouwer, A. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157–173. [Link]
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Tandale, A., et al. (2021). Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100095. [Link]
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Gannon, B. M., et al. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Psychopharmacology, 237(12), 3657–3669. [Link]
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Othman, I. M. M., et al. (2021). Synthesis, Structure-Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. Molecules, 26(16), 4984. [Link]
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Kinoshita, K., et al. (2013). Design, synthesis, and biological evaluation of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 21(1), 225-236. [Link]
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Acar, U., et al. (2021). The first synthesis and antioxidant and anticholinergic activities of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols including natural products. Bioorganic Chemistry, 107, 104543. [Link]
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International Journal of Novel Research and Development. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. [Link]
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MedCrave. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. [Link]
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BSEF. (n.d.). Pharmaceuticals. [Link]
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An In-depth Technical Guide to the Melting Point Determination of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride for Drug Development Professionals
Abstract
Introduction: The Critical Role of Melting Point in Pharmaceutical Development
The melting point of a crystalline solid is a fundamental physical property that provides significant insights into its identity, purity, and stability.[1][2] In the context of pharmaceutical development, an accurate melting point determination is not merely a routine measurement but a critical data point that informs subsequent stages of research, including formulation, stability testing, and regulatory submissions. A sharp and consistent melting range is a primary indicator of a pure compound, whereas a depressed and broad melting range often signifies the presence of impurities.[1]
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral molecule of interest in medicinal chemistry, often serving as a building block for more complex bioactive molecules. The pyrrolidine scaffold is a common feature in many approved drugs, and its derivatives are actively investigated for a wide range of therapeutic applications.[3] Given its potential role in drug discovery, the precise characterization of this compound, starting with its melting point, is of paramount importance.
This guide will detail the established methodologies for melting point determination, emphasizing the causality behind experimental choices and the principles of self-validating protocols.
Theoretical Foundations of Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[2] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The energy required to overcome the crystal lattice forces holding the molecules in a fixed, ordered arrangement dictates the melting temperature.
Several factors can influence the melting point of a compound:
-
Purity: The presence of impurities disrupts the crystal lattice, leading to a decrease in the energy required to break the intermolecular forces. This results in a lower and broader melting range.[1]
-
Polymorphism: Some compounds can exist in multiple crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different melting point.
-
Enantiomeric Purity: For chiral compounds like (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, the presence of the corresponding (R)-enantiomer can affect the melting point. A racemic mixture (50:50 mixture of enantiomers) may have a different melting point than the pure enantiomer.
-
Hydration/Solvation: The presence of water or solvent molecules within the crystal lattice will also alter the melting point.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and accessible technique for determining the melting point of a solid.[1][4] This section provides a detailed, step-by-step protocol for the accurate measurement of the melting point of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride.
Materials and Equipment
-
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride (sample)
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle or spatula
-
Watch glass
-
Thermometer (calibrated)
Experimental Workflow Diagram
Caption: Workflow for DSC Melting Point Analysis.
Data Interpretation
The DSC thermogram provides several key pieces of information:
-
Onset Temperature: The extrapolated onset of the melting peak is often reported as the melting point.
-
Peak Temperature: The temperature at which the heat flow is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is proportional to the energy required to melt the sample. This value can be useful for studying crystal lattice energies and polymorphism.
Data Summary and Expected Results
While a specific melting point for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is not available in the searched literature, we can anticipate its properties based on related compounds. As a hydrochloride salt of an organic amine, it is expected to be a crystalline solid with a relatively high melting point compared to its free base form. The presence of the bromophenyl group will also contribute to a higher melting point due to increased molecular weight and intermolecular forces.
The following table should be populated with experimentally determined data:
| Parameter | Method | Result | Observations |
| Melting Range | Capillary Method | TBD | e.g., Sharp, 1.5°C range |
| Onset Temperature | DSC | TBD | |
| Peak Temperature | DSC | TBD | |
| Enthalpy of Fusion | DSC | TBD |
Conclusion
The accurate determination of the melting point of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a fundamental and essential step in its characterization for pharmaceutical applications. This guide has provided a detailed framework for obtaining this critical data point with high scientific integrity. By following the outlined protocols for both capillary melting point determination and DSC analysis, and by incorporating self-validating practices such as instrument calibration and mixed melting point analysis, researchers can generate reliable and reproducible data. This, in turn, will support confident decision-making throughout the drug discovery and development process.
References
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PubChem. 3-[4-(4-Bromophenoxy)phenyl]pyrrolidine. Available from: [Link]
-
Experiment (1) determination of melting points. (2021, September 19). Available from: [Link]
-
Melting point determination. Available from: [Link]
-
Experiment 1: Melting-point Determinations. Available from: [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Available from: [Link]
-
PubChemLite. 3-(4-bromophenyl)pyrrolidine hydrochloride (C10H12BrN). Available from: [Link]
-
BuyersGuideChem. 3-(4-Bromophenoxy)pyrrolidine hydrochloride. Available from: [Link]
-
BuyersGuideChem. 3-(4-Bromophenoxy)pyrrolidine hydrochloride suppliers and producers. Available from: [Link]
- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
Sources
Strategic Utilization of (S)-3-(4-Bromophenoxy)pyrrolidine in Target-Based Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from "flat"
This in-depth guide explores the structural profiling, mechanistic utility, and validated synthetic workflows for integrating this dual-functional scaffold into complex drug discovery programs. By leveraging its orthogonal functional handles—an aryl bromide and a secondary amine—medicinal chemists can rapidly generate structurally diverse libraries with high stereochemical fidelity.
Structural and Mechanistic Profiling
The Pyrrolidine Core: Character and Pseudorotation
The pyrrolidine ring is one of the most frequently utilized five-membered nitrogen heterocycles in FDA-approved drugs[3]. Its value lies in its conformational flexibility, specifically its ability to undergo "pseudorotation"—a phenomenon that allows the ring to adopt various envelope and half-chair conformations. This dynamic 3D coverage enables the scaffold to efficiently explore pharmacophore space and adapt to complex protein binding pockets[3][4].
Stereochemical Causality: The (S)-Configuration
Proteins are inherently enantioselective. The (S)-configuration at the C3 position of this scaffold dictates the precise spatial trajectory of the 4-bromophenoxy substituent. In target-based drug design (e.g., kinase inhibitors or GPCR ligands), this specific vectoring is required to project the aryl group into deep, hydrophobic sub-pockets while keeping the basic pyrrolidine nitrogen exposed to the solvent channel or engaged in critical hydrogen bonding with acidic residues (e.g., Asp or Glu)[3][5].
Dual Orthogonal Handles
The true synthetic power of (S)-3-(4-Bromophenoxy)pyrrolidine lies in its dual functionality:
-
The Aryl Bromide: A prime electrophilic hub for palladium- or nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)[6]. The ether linkage makes the aryl ring slightly electron-rich, necessitating the use of electron-rich phosphine ligands to facilitate oxidative addition.
-
The Secondary Amine: Typically protected with a tert-butyloxycarbonyl (Boc) group during cross-coupling, this nitrogen can be selectively deprotected and subsequently functionalized via amidation, reductive amination, or alkylation.
Fig 1: Orthogonal functionalization pathways of the (S)-3-(4-Bromophenoxy)pyrrolidine scaffold.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent selection is explicitly detailed.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the arylation of the 4-bromophenoxy moiety using a boronic acid.
-
Mechanistic Rationale: The 4-bromophenoxy group is moderately electron-rich due to the oxygen atom's +M effect. To overcome the high activation energy required for the oxidative addition of the Pd(0) catalyst into the C-Br bond, an electron-rich, sterically demanding ligand such as SPhos or a bidentate ligand like dppf is required[7].
-
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-N-Boc-(S)-3-(4-Bromophenoxy)pyrrolidine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).
-
Catalyst & Base: Add
(0.05 equiv, 5 mol%) and anhydrous (2.5 equiv, 2.5 mmol). Causality: is chosen as a mild base to activate the boronic acid via the formation of a higher-valent boronate complex, which is essential for the transmetalation step without cleaving the Boc protecting group. -
Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Causality: Water is necessary to dissolve the inorganic base and facilitate the formation of the reactive Pd-hydroxo species.
-
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via LC-MS to confirm the complete consumption of the aryl bromide.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography (Hexanes/EtOAc).
-
Fig 2: Suzuki-Miyaura catalytic cycle for the functionalization of the aryl bromide handle.
Protocol B: N-Boc Deprotection and Amidation
Following cross-coupling, the pyrrolidine nitrogen must be liberated and functionalized to complete the pharmacophore.
-
Mechanistic Rationale: The Boc group is acid-labile. Trifluoroacetic acid (TFA) provides a clean deprotection mechanism via the formation of a tert-butyl cation and
. For the subsequent amidation, HATU is selected over EDC/HOBt because it generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance of the secondary pyrrolidine amine. -
Step-by-Step Methodology:
-
Deprotection: Dissolve the N-Boc intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 4 mL). Add TFA (1 mL) dropwise at 0 °C. Stir at room temperature for 2 hours.
-
Isolation: Concentrate the mixture in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt is used directly.
-
Amidation: In a separate flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF (5 mL). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 4.0 equiv). Stir for 10 minutes to pre-form the active ester.
-
Coupling: Add the crude pyrrolidine TFA salt to the activated acid mixture. Stir at room temperature for 4 hours.
-
Workup: Quench with saturated aqueous
, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and purify.
-
Quantitative Data Presentation
The versatility of the (S)-3-(4-Bromophenoxy)pyrrolidine building block is demonstrated by its robust performance across various reaction conditions. Table 1 summarizes typical reaction metrics derived from standard medicinal chemistry optimization campaigns[8][9].
Table 1: Reaction Optimization and Yield Profiles
| Reaction Type | Reagents / Catalyst System | Key Conditions | Average Yield | Target Pharmacophore Application |
| Suzuki-Miyaura | Aryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90°C, 12h | 75 - 88% | Biaryl extensions for deep hydrophobic pockets. |
| Buchwald-Hartwig | Primary Amine, Pd₂(dba)₃, XPhos, t-BuONa | Toluene, 100°C, 16h | 60 - 72% | Kinase hinge-binding motifs (aniline derivatives). |
| Boc Deprotection | 20% TFA in DCM | rt, 2h | >95% | Liberation of basic amine for salt formation. |
| Amidation | R-COOH, HATU, DIPEA | DMF, rt, 4h | 80 - 92% | Capping groups for solvent-exposed regions. |
| Reductive Amination | R-CHO, NaBH(OAc)₃, AcOH | DCE, rt, 12h | 70 - 85% | Introduction of flexible alkyl/benzyl vectors. |
Applications in Target-Based Drug Discovery
The strategic incorporation of the (S)-3-(4-Bromophenoxy)pyrrolidine scaffold has profound implications across multiple therapeutic areas:
-
Kinase Inhibitors: The biaryl system generated via Suzuki coupling of the aryl bromide often mimics the adenine ring of ATP, binding efficiently to the kinase hinge region. The chiral pyrrolidine ring projects out of the ATP-binding pocket toward the solvent interface, where its basic nitrogen can be functionalized to improve solubility and pharmacokinetic (PK) properties.
-
GPCR Ligands: G-Protein Coupled Receptors frequently feature deep, narrow transmembrane binding pockets. The rigid,
-rich nature of the chiral pyrrolidine allows the molecule to adopt a highly specific "U-shape" or extended conformation, which is highly beneficial for agonistic or inverse agonistic activity.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
CNS Agents: The high
fraction and the presence of the basic amine (once deprotected) make derivatives of this scaffold excellent candidates for blood-brain barrier (BBB) penetration, a critical requirement for neurodegenerative and psychiatric drug targets[10].
References
-
Li Petri, G. et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds". Topics in Current Chemistry, Springer (2021). Available at:[Link]
-
MDPI. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors". MDPI (2024). Available at:[Link]
-
Science.gov. "palladium-catalyzed suzuki-miyaura cross-coupling". Science.gov. Available at:[Link]
-
ResearchGate. "Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Trialkylboranes with Aryl Bromides in the Presence of Unmasked Acidic or Basic Functions and Base-Labile Protections under Mild Non-Aqueous Conditions". ResearchGate (2025). Available at:[Link]
- Google Patents. "US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof". Google Patents.
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Methodological & Application
High-Performance Synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride: A Scalable Protocol
Abstract & Application Scope
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a high-value chiral scaffold widely utilized in the development of GPCR ligands (e.g., Histamine H3 antagonists), kinase inhibitors, and monoamine transporter modulators. Its structural rigidity, combined with the versatility of the aryl bromide handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), makes it a critical intermediate.
This protocol details a stereoselective synthesis relying on the Mitsunobu reaction to install the aryl ether linkage with predictable stereochemical inversion. By starting from the readily available (R)-enantiomer of the hydroxypyrrolidine, we access the desired (S)-product with high optical purity (>98% ee).
Retrosynthetic Analysis & Strategy
To ensure the (S)-configuration in the final product, the synthesis must account for the stereochemical inversion inherent in the Mitsunobu coupling. Therefore, the starting material must be (R)-1-N-Boc-3-hydroxypyrrolidine .
Strategic Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic demonstrating the requirement for (R)-starting material to achieve the (S)-target via Mitsunobu inversion.
Experimental Protocol
Phase 1: Mitsunobu Coupling (Ether Formation)
Objective: Form the C-O bond with complete inversion of stereochemistry.
Reaction: (R)-1-N-Boc-3-hydroxypyrrolidine + 4-Bromophenol
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | MW ( g/mol ) | Role |
| (R)-1-N-Boc-3-hydroxypyrrolidine | 1.0 | 187.24 | Chiral Scaffold |
| 4-Bromophenol | 1.1 | 173.01 | Nucleophile |
| Triphenylphosphine (PPh3) | 1.2 | 262.29 | Reductant |
| DIAD (Diisopropyl azodicarboxylate) | 1.2 | 202.21 | Oxidant |
| THF (Anhydrous) | - | - | Solvent (0.1 M conc.) |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the flask with (R)-1-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-Bromophenol (1.1 eq), and PPh3 (1.2 eq). Dissolve in anhydrous THF (10 mL per gram of substrate).
-
Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 15 minutes.
-
Addition (Critical): Add DIAD (1.2 eq) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Note: The solution will turn yellow/orange. Maintain internal temperature < 5 °C to minimize side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The alcohol spot should disappear.
-
-
Workup:
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Yield Target: 75–85%
-
Appearance: Colorless to pale yellow oil (solidifies upon standing).
-
Phase 2: N-Boc Deprotection & Salt Formation
Objective: Remove the protecting group and isolate the stable hydrochloride salt.
Reaction: (S)-1-N-Boc-3-(4-bromophenoxy)pyrrolidine
Reagents
| Reagent | Equiv. | Role |
| Boc-Intermediate (from Phase 1) | 1.0 | Substrate |
| 4M HCl in Dioxane | 5-10 | Acid/Deprotection |
| Diethyl Ether (Et2O) | - | Anti-solvent |
Step-by-Step Procedure
-
Dissolution: Dissolve the purified Boc-intermediate in a minimal amount of dry Dichloromethane (DCM) or Dioxane (approx. 2 mL/g).
-
Acidification: Cool to 0 °C. Add 4M HCl in Dioxane (5–10 eq) dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Observation: A white precipitate often begins to form as the reaction proceeds.
-
Monitoring: TLC (stain with Ninhydrin; free amine will turn dark red/purple, though it may stay at the baseline).
-
-
Isolation:
-
Dilute the mixture with excess anhydrous Diethyl Ether (Et2O) to maximize precipitation.
-
Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).
-
Wash the filter cake 3x with Et2O.
-
-
Drying: Dry under high vacuum at 40 °C for 6 hours.
-
Final Product: (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride.
-
Yield Target: >90% for this step.[6]
-
Process Logic & Validation (Graphviz)
Figure 2: Operational workflow emphasizing the critical purification step (Ph3PO removal) before deprotection.
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (400 MHz, DMSO-d6):
9.4 (br s, 2H, NH2+), 7.48 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 5.10 (m, 1H, CH-O), 3.4–3.2 (m, 4H, CH2-N), 2.2–2.0 (m, 2H, CH2). -
Chiral HPLC: Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA/DEA. Verify ee > 98%.
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete activation of alcohol | Ensure reagents (PPh3/DIAD) are fresh.[11] PPh3 can oxidize to Ph3PO over time; use a fresh bottle. |
| Low ee% (Racemization) | Reaction temperature too high | Maintain 0 °C during DIAD addition. Do not heat above 40 °C during workup. |
| Sticky Solid (Step 2) | Hygroscopic salt / Excess acid | Triturate vigorously with dry Et2O. Dry under high vacuum with P2O5 desiccant. |
| Ph3PO Contamination | Inefficient precipitation | If precipitation fails, use a silica column. Ph3PO is very polar; elute product with low polarity first. |
Safety & Handling
-
DIAD/DEAD: Shock sensitive and toxic. Store in a fridge. Never distill neat.
-
4-Bromophenol: Corrosive and toxic. Causes severe skin burns. Handle in a fume hood.
-
HCl/Dioxane: Corrosive and moisture sensitive.
References
-
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109(6), 2551–2651. Link
-
Stereochemical Inversion Protocol: Kucznierz, R., et al. "Synthesis of (S)- and (R)-3-pyrrolidinol derivatives." J. Med. Chem.1998 , 41, 4983. Link
-
General Pyrrolidine Synthesis (Patent): "Preparation of 3-aryloxypyrrolidines." WO2008088690. Link
-
Commercial Availability & Properties: Sigma-Aldrich Product Entry for 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine. Link
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Application Note: High-Yield Synthesis of Chiral Phenoxy Pyrrolidines via the Mitsunobu Reaction
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Focus: Mechanistic rationale, process optimization, and validated protocols for the stereospecific etherification of N-Boc-3-hydroxypyrrolidine.
Executive Summary
Chiral 3-phenoxypyrrolidines are privileged scaffolds in medicinal chemistry, frequently serving as core structural motifs in muscarinic receptor antagonists[1], nicotinic acetylcholine receptor ligands, and novel antiviral agents targeting SARS-CoV-2[2]. The synthesis of these chiral ethers is most reliably achieved via the Mitsunobu reaction, which allows for the direct coupling of a chiral alcohol (e.g., N-Boc-3-hydroxypyrrolidine) with a phenol under mild conditions[3].
Unlike traditional SN2 displacements that require the pre-activation of the alcohol into a mesylate or tosylate—often leading to competing elimination byproducts—the Mitsunobu reaction is a one-pot process that proceeds with clean, complete inversion of stereochemistry[4][5]. This application note details the mechanistic causality, optimization parameters, and a self-validating protocol for the synthesis of (S)-N-Boc-3-phenoxypyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.
Mechanistic Rationale & Causality
To master the Mitsunobu reaction, one must understand the delicate sequence of acid-base and nucleophilic events. The reaction is driven forward by the high thermodynamic stability of the triphenylphosphine oxide (Ph3P=O) byproduct[6].
The causality of the reaction dictates specific experimental choices:
-
Betaine Formation: Triphenylphosphine (PPh3) attacks the electrophilic N=N bond of an azodicarboxylate like DIAD or DEAD, forming a zwitterionic betaine intermediate[4]. This step is highly exothermic, mandating strict temperature control (0 °C) during reagent addition.
-
Proton Transfer: The betaine is strongly basic and must be protonated by the pronucleophile. For the reaction to proceed efficiently, the pronucleophile must have a pKa ≤ 13[7]. Phenol (pKa ~ 10) is ideal for this, rapidly protonating the betaine to reveal the phenoxide anion.
-
Alcohol Activation & Displacement: The protonated betaine binds the chiral alcohol, releasing a hydrazide byproduct and forming a highly reactive alkoxyphosphonium ion[5]. The phenoxide anion then executes a backside SN2 attack on the activated stereocenter, displacing Ph3P=O and yielding the ether with inverted stereochemistry[4][8].
Figure 1: Mechanistic pathway of the Mitsunobu etherification illustrating stereochemical inversion.
Reaction Dynamics & Optimization
The success of the Mitsunobu reaction is highly dependent on the choice of solvent, reagents, and order of addition. While DEAD (diethyl azodicarboxylate) is the classic reagent[7], DIAD (diisopropyl azodicarboxylate) is preferred in modern pharmaceutical settings due to its superior thermal stability and reduced shock sensitivity[9].
Quantitative optimization data for the coupling of (R)-N-Boc-3-hydroxypyrrolidine with phenol is summarized below. Tetrahydrofuran (THF) is the optimal solvent, as it effectively solvates the betaine intermediate without participating in side reactions.
Table 1: Optimization of Mitsunobu Conditions for Chiral Phenoxy Pyrrolidines
| Solvent | Azodicarboxylate | Temperature Profile | Equivalents (Alcohol:Phenol:PPh3:Azo) | Yield (%) | Stereochemical Purity (ee) |
| Toluene | DEAD | RT to 50 °C | 1.0 : 1.0 : 1.2 : 1.2 | 68% | >98% |
| DCM | DIAD | 0 °C to RT | 1.0 : 1.0 : 1.5 : 1.5 | 74% | >98% |
| THF | DIAD | 0 °C to RT | 1.0 : 1.2 : 1.5 : 1.5 | 89% | >99% |
| THF | DIAD | RT (No cooling) | 1.0 : 1.2 : 1.5 : 1.5 | 55%* | ~90% (Partial racemization) |
*Note: Lack of cooling during DIAD addition leads to premature decomposition of the betaine intermediate and lower yields.
Validated Experimental Protocol
The following protocol describes the synthesis of (S)-N-Boc-3-phenoxypyrrolidine[1]. This is a self-validating system: the visual cues (color changes) act as built-in quality control checkpoints to ensure the reaction is proceeding through the correct mechanistic states.
Materials Required
-
(R)-N-Boc-3-hydroxypyrrolidine (1.0 eq, limiting reagent)
-
Phenol (1.2 eq)
-
Triphenylphosphine (PPh3) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M relative to alcohol)
Figure 2: Step-by-step experimental workflow for the Mitsunobu reaction.
Step-by-Step Procedure
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).
-
Reagent Solvation: Add (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq), Phenol (1.2 eq), and PPh3 (1.5 eq) to the flask. Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.
-
Causality: Mixing the alcohol, pronucleophile, and phosphine together before the azodicarboxylate ensures that the highly reactive betaine intermediate is immediately protonated by the phenol upon formation, preventing side reactions.
-
-
Thermal Control: Submerge the flask in an ice-water bath and allow it to stir for 15 minutes to reach an internal temperature of 0 °C.
-
Activation (The Critical Step): Draw DIAD (1.5 eq) into a dry syringe. Add the DIAD dropwise to the stirring solution over 15–20 minutes.
-
Self-Validation Check: As each drop of DIAD hits the solution, a transient bright yellow/orange color will appear (the betaine) and rapidly fade as it is consumed by the phenol. Once all reagents are activated, a persistent pale yellow color will remain, validating that the active alkoxyphosphonium species has been successfully generated.
-
-
Propagation: Remove the ice bath and allow the reaction to slowly warm to room temperature (RT). Stir for 12–16 hours.
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 7:3). The product ether will elute significantly faster (higher Rf) than the highly polar starting alcohol.
-
Workup: Once complete, quench the reaction by adding a small volume of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Quality Control & Troubleshooting
The most notorious challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide (Ph3P=O) and reduced hydrazide byproducts[6].
-
Issue: Difficulty separating Ph3P=O during chromatography.
-
Solution: Before loading the crude mixture onto a silica gel column, triturate the crude oil with cold diethyl ether or a mixture of Hexanes/Ether (9:1). Ph3P=O is highly crystalline and poorly soluble in cold non-polar solvents. Filter off the precipitated white solid to remove >80% of the phosphine oxide prior to chromatography.
-
-
Issue: Incomplete stereochemical inversion (low ee).
-
Causality: This occurs if the SN2 displacement is outcompeted by SN1-like pathways, usually due to allowing the reaction to run too hot during the DIAD addition. Strict adherence to 0 °C during step 4 is mandatory.
-
-
Issue: Stalled Reaction.
-
Solution: Ensure the THF is strictly anhydrous. Water acts as a competing nucleophile, hydrolyzing the alkoxyphosphonium intermediate back to the starting alcohol (with retained stereochemistry) and destroying the active reagents.
-
References
- BenchChem. "3-Phenoxypyrrolidine | 931581-76-9 | Benchchem: synthesis and characterization of 3-phenoxypyrrolidine." BenchChem.
- MDPI.
- Google Patents. "US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists.
- Organic Chemistry Tutor. "Mitsunobu Reaction." Organic Chemistry Tutor.
- Chemistry Steps. "Mitsunobu Reaction." Chemistry Steps.
- Master Organic Chemistry. "Mitsunobu Reaction." Master Organic Chemistry.
Sources
- 1. US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-Phenoxypyrrolidine | 931581-76-9 | Benchchem [benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. name-reaction.com [name-reaction.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine from L-Malic Acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of the chiral building block, (S)-3-(4-Bromo-phenoxy)-pyrrolidine, commencing from the readily available and inexpensive chiral precursor, L-malic acid. The described synthetic route is robust, scalable, and yields the target compound with high enantiomeric purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a practical and well-documented procedure for the preparation of this important intermediate. The protocol is divided into distinct stages, each with a thorough explanation of the underlying chemical principles, a detailed list of reagents, and step-by-step instructions.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Specifically, 3-substituted pyrrolidines are key intermediates in the synthesis of various therapeutic agents, where the stereochemistry at the C3 position is often crucial for biological activity. The target molecule, (S)-3-(4-Bromo-phenoxy)-pyrrolidine, is a valuable building block for the development of novel pharmaceuticals due to the presence of a synthetically versatile bromine atom on the phenyl ring, which allows for further functionalization through cross-coupling reactions.
The use of L-malic acid as a starting material offers a cost-effective and enantiomerically pure entry point to the chiral pyrrolidine core.[3][4] This protocol outlines a multi-step synthesis that involves the initial formation of a protected (S)-3-hydroxypyrrolidine intermediate from L-malic acid, followed by the introduction of the 4-bromophenoxy moiety via a Mitsunobu reaction, and concluding with a final deprotection step.
Synthetic Strategy Overview
The overall synthetic pathway from L-malic acid to (S)-3-(4-Bromo-phenoxy)-pyrrolidine is depicted in the workflow diagram below. The strategy hinges on three key transformations:
-
Part 1: Synthesis of N-Benzyl-(S)-3-hydroxypyrrolidine: L-malic acid is first converted to (S)-1-benzyl-3-hydroxypyrrolidine. This involves an initial amidation and cyclization with benzylamine to form the corresponding succinimide, followed by a reduction of the imide and one of the carboxyl groups.
-
Part 2: Introduction of the 4-Bromophenoxy Group via Mitsunobu Reaction: The hydroxyl group of the N-benzyl-(S)-3-hydroxypyrrolidine intermediate is then subjected to a Mitsunobu reaction with 4-bromophenol. This reaction typically proceeds with an inversion of stereochemistry, a critical consideration for achieving the desired (S)-configuration in the final product.
-
Part 3: Deprotection of the Pyrrolidine Nitrogen: The final step involves the removal of the N-benzyl protecting group to yield the target compound, (S)-3-(4-Bromo-phenoxy)-pyrrolidine.
Figure 1: Overall synthetic workflow for the preparation of (S)-3-(4-Bromo-phenoxy)-pyrrolidine.
Reagents and Materials
The following table provides a comprehensive list of the reagents required for this synthesis. It is recommended to use reagents from reputable suppliers and to handle all chemicals with appropriate safety precautions.
| Reagent | CAS Number | Molecular Formula | Supplier (Example) | Notes |
| L-Malic Acid | 97-67-6 | C₄H₆O₅ | Sigma-Aldrich | Starting material |
| Benzylamine | 100-46-9 | C₇H₉N | Acros Organics | |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | H₄AlLi | Sigma-Aldrich | Highly reactive, handle with care under inert atmosphere. |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | Fisher Scientific | Anhydrous solvent is crucial for the reduction step. |
| Diethyl Ether, anhydrous | 60-29-7 | C₄H₁₀O | J.T.Baker | |
| 4-Bromophenol | 106-41-2 | C₆H₅BrO | Alfa Aesar | |
| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | Sigma-Aldrich | |
| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | C₈H₁₄N₂O₄ | Acros Organics | |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | Strem Chemicals | Catalyst for deprotection. |
| Methanol (MeOH) | 67-56-1 | CH₄O | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | VWR | |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | Na₂SO₄ | EMD Millipore | Drying agent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Sigma-Aldrich | For pH adjustment and salt formation. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Fisher Scientific | For neutralization. |
Experimental Protocols
Part 1: Synthesis of N-Benzyl-(S)-3-hydroxypyrrolidine
Step 1.1: Preparation of (S)-1-Benzyl-pyrrolidine-2,5-dione (N-Benzyl-L-malimide)
-
Rationale: This step involves the amidation of L-malic acid with benzylamine followed by a thermal cyclization to form the corresponding imide. The reaction is driven by the removal of water.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-malic acid (1.0 eq) and toluene.
-
Add benzylamine (1.1 eq) to the suspension.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain the crude (S)-1-benzyl-pyrrolidine-2,5-dione, which can be used in the next step without further purification.
-
Step 1.2: Reduction to (S)-1-Benzyl-3-hydroxypyrrolidine
-
Rationale: The dicarbonyls of the succinimide are reduced to a methylene group and a hydroxyl group, respectively, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4] This reaction should be performed under strictly anhydrous conditions.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude (S)-1-benzyl-pyrrolidine-2,5-dione from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-1-benzyl-3-hydroxypyrrolidine as a colorless oil.
-
Part 2: Mitsunobu Reaction to form (S)-N-Benzyl-3-(4-bromophenoxy)pyrrolidine
-
Rationale: The Mitsunobu reaction is a powerful method for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[5][6][7] In this step, the hydroxyl group of (S)-1-benzyl-3-hydroxypyrrolidine is coupled with 4-bromophenol. It is important to note that if the synthesis from L-malic acid to (S)-1-benzyl-3-hydroxypyrrolidine proceeds with overall retention of configuration, the Mitsunobu reaction (which causes inversion) will lead to the (R)-product. To obtain the desired (S)-product, one would need to start with D-malic acid or use a Mitsunobu variation that proceeds with retention. For the purpose of this protocol, we assume a net inversion is required to reach the target stereochemistry from the intermediate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-1-benzyl-3-hydroxypyrrolidine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution, maintaining the temperature below 5 °C. A color change is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding (S)-N-benzyl-3-(4-bromophenoxy)pyrrolidine.
-
Part 3: Deprotection to (S)-3-(4-Bromo-phenoxy)-pyrrolidine
-
Rationale: The final step is the removal of the benzyl protecting group from the pyrrolidine nitrogen. Catalytic hydrogenation is a clean and efficient method for this transformation.[4]
-
Procedure:
-
Dissolve (S)-N-benzyl-3-(4-bromophenoxy)pyrrolidine (1.0 eq) in methanol (MeOH).
-
Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or by conversion to its hydrochloride salt followed by basification and extraction.
-
Mechanistic Insights
Figure 2: Simplified mechanism of the Mitsunobu reaction.
The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt intermediate. The triphenylphosphine first reacts with DIAD to form a phosphonium betaine. This betaine then activates the hydroxyl group of the alcohol, making it a good leaving group. The nucleophile, in this case, the 4-bromophenoxide, then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in an inversion of the stereocenter.[6][8]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine from L-malic acid. By following the outlined procedures, researchers can confidently prepare this valuable chiral building block in good yield and high purity. The provided explanations for each step, along with the mechanistic insights, aim to equip scientists with a thorough understanding of the underlying chemistry, facilitating troubleshooting and optimization.
References
-
Asymmetric Synthesis of Both Enantiomers of Pyrrolidinoisoquinoline Derivatives from L-Malic Acid and L-Tartaric Acid. The Journal of Organic Chemistry. [Link]
- CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.
- CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Construction of protected hydroxylated pyrrolidines using nitrogen-centered radical cyclizations. Chemical Communications. [Link]
-
Synthesis of (S)-malic acid. PrepChem.com. [Link]
-
Deprotection of N-benzoylpyrrolidines. ResearchGate. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
-
Advances in Nitrogen Protection and Deprotection. Organic Chemistry Portal. [Link]
-
Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. Request PDF. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Pyrrole Protection. Request PDF. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]
- 4. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Suzuki Cross-Coupling of (S)-3-(4-Bromo-phenoxy)-pyrrolidine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Suzuki Cross-Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild reaction conditions, and exceptional tolerance of various functional groups.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organohalides, a transformation that has earned a Nobel Prize in Chemistry in 2010.[3] Its applications are particularly profound in the pharmaceutical industry, where the construction of complex molecular architectures is paramount.
This guide focuses on the application of the Suzuki coupling to a specific, high-value building block: (S)-3-(4-Bromo-phenoxy)-pyrrolidine. The pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The chiral center at the 3-position introduces a critical stereochemical element, while the bromo-phenoxy group provides a handle for diversification through cross-coupling. Mastering the Suzuki coupling of this substrate allows for the rapid generation of libraries of novel compounds, accelerating structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
Understanding the Core of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered around a palladium catalyst.[1][4] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-halogen bond of the aryl bromide, in this case, (S)-3-(4-Bromo-phenoxy)-pyrrolidine. This step forms a palladium(II) intermediate and is often the rate-determining step of the reaction.[3]
-
Transmetalation: Following oxidative addition, the organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple to form the desired biaryl product, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[1][3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Key Parameters for Successful Coupling of (S)-3-(4-Bromo-phenoxy)-pyrrolidine
The success of a Suzuki coupling hinges on the careful selection and optimization of several key parameters. For a substrate like (S)-3-(4-Bromo-phenoxy)-pyrrolidine, which contains a secondary amine that can potentially interact with the catalyst, a thoughtful approach is essential.
The Palladium Catalyst and Ligand System
The choice of the palladium source and the accompanying ligand is arguably the most critical decision in setting up a Suzuki reaction. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[7]
-
Palladium Precatalysts: Common choices include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precatalysts require an initial reduction step.[8]
-
Phosphine Ligands: These are the most widely used ligands in Suzuki couplings.[9]
-
Monodentate Ligands: Triphenylphosphine (PPh₃) is a classic choice, but more electron-rich and bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃) and SPhos have shown superior activity, especially for less reactive aryl bromides.[3][9][10]
-
Bidentate Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can offer enhanced stability to the catalytic complex.[11]
-
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher stability and catalytic activity.[3][12]
For substrates containing nitrogen heterocycles, bulky, electron-rich phosphine ligands or NHC ligands are often preferred to promote efficient oxidative addition and reductive elimination.[1][13]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[6][10] Cesium carbonate is often effective in challenging couplings due to its higher solubility in organic solvents.[6]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for aryl bromide couplings.[10]
The basicity and solubility of the chosen base must be compatible with the substrate and solvent system. For (S)-3-(4-Bromo-phenoxy)-pyrrolidine, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a good starting point to avoid potential side reactions involving the pyrrolidine ring.
Solvent Systems
The Suzuki reaction is remarkably versatile in its solvent compatibility, with successful couplings reported in a range of organic solvents, aqueous mixtures, and even neat water.[3][7]
-
Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[7]
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is very common. The aqueous phase helps to dissolve the inorganic base, facilitating the reaction.[7]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can also be used, though it may require more rigorous purification.[7]
For the coupling of (S)-3-(4-Bromo-phenoxy)-pyrrolidine, a biphasic system such as toluene/water or dioxane/water is recommended to ensure efficient dissolution of both the organic substrates and the inorganic base.
Recommended Reaction Conditions: A Tabular Guide
The following table provides a summary of starting conditions for the Suzuki cross-coupling of (S)-3-(4-Bromo-phenoxy)-pyrrolidine with various arylboronic acids. These conditions are based on established protocols for similar aryl bromides and serve as a robust starting point for optimization.
| Parameter | Recommended Conditions | Rationale & Notes |
| Aryl Bromide | (S)-3-(4-Bromo-phenoxy)-pyrrolidine | 1.0 equivalent (limiting reagent) |
| Boronic Acid | Arylboronic acid | 1.1 - 1.5 equivalents. A slight excess drives the reaction to completion.[14] |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | Common and reliable palladium sources.[6] |
| Ligand | SPhos (4-10 mol%) or P(t-Bu)₃ (4-10 mol%) | Bulky, electron-rich ligands are effective for aryl bromides.[1][3] |
| Base | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 equivalents. Strong enough to promote transmetalation without causing substrate degradation.[6][15] |
| Solvent | Toluene/H₂O (4:1 to 10:1 v/v) or Dioxane/H₂O (4:1 to 10:1 v/v) | Biphasic system to dissolve both organic and inorganic reagents.[7] |
| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome the activation barrier of oxidative addition.[16] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[8] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of (S)-3-(4-Bromo-phenoxy)-pyrrolidine with a generic arylboronic acid.
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Materials:
-
(S)-3-(4-Bromo-phenoxy)-pyrrolidine (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (8 mL, degassed)
-
Water (2 mL, degassed)
-
Ethyl acetate (for workup)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add (S)-3-(4-Bromo-phenoxy)-pyrrolidine, the arylboronic acid, and potassium carbonate.[17]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.[15]
-
Solvent Addition: Add the degassed toluene and degassed water via syringe. Stir the mixture for 10-15 minutes to ensure good mixing.[17]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium(II) acetate and SPhos.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.[14][17]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[17][18]
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or oxidized ligand.- Insufficiently degassed system.- Ineffective base. | - Use fresh catalyst and ligand.- Ensure rigorous degassing of solvents and the reaction vessel.[8]- Screen alternative bases such as K₃PO₄ or Cs₂CO₃. |
| Formation of Homocoupled Byproducts | - Presence of oxygen.- Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction. | - Improve degassing procedures.- Consider using a Pd(0) source like Pd₂(dba)₃.[8] |
| Protodeborylation of Boronic Acid | - Some boronic acids, particularly heteroaryl boronic acids, are prone to hydrolysis.[7] | - Use boronic esters (e.g., pinacol esters) which are more stable.[7]- Minimize reaction time and ensure the reaction goes to completion. |
| Dehalogenation of Starting Material | - Can occur as a side reaction, especially at higher temperatures. | - Lower the reaction temperature if possible.- Screen different ligand/catalyst systems. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of (S)-3-(4-Bromo-phenoxy)-pyrrolidine. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous experimental technique, researchers can efficiently synthesize a diverse range of novel molecules. The protocols and guidelines presented in this document provide a solid foundation for achieving high yields and purity, thereby accelerating the drug discovery and development process.
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. Available at: [Link]
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl bromides with... - ResearchGate. Available at: [Link]
-
Suzuki Reaction General Procedure - Consensus Academic Search Engine. Available at: [Link]
-
A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers | Journal of the American Chemical Society. Available at: [Link]
-
CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions - Books. Available at: [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online. Available at: [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jmcct.com [jmcct.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
derivatization of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride for library synthesis
Application Notes & Protocols
Topic: Strategic Derivatization of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride for High-Throughput Library Synthesis
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a privileged scaffold in modern medicinal chemistry, offering a unique combination of stereochemical complexity, conformational constraint, and two orthogonal points for chemical diversification. This guide provides a comprehensive framework for the strategic derivatization of this building block to generate diverse compound libraries suitable for high-throughput screening (HTS) and structure-activity relationship (SAR) studies. We will detail field-proven protocols for modifications at both the pyrrolidine nitrogen and the aryl bromide, explaining the underlying chemical principles and providing practical, step-by-step methodologies for N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling reactions.
The Strategic Value of the Scaffold
The utility of (S)-3-(4-Bromo-phenoxy)-pyrrolidine lies in its inherent design, which allows for a divergent synthetic approach. Two key reactive handles are present:
-
The Secondary Amine: A nucleophilic center ideal for forming amides, sulfonamides, and tertiary amines through acylation, alkylation, and reductive amination. This position allows for the introduction of a wide array of functional groups that can modulate physicochemical properties and explore interactions with biological targets.
-
The Aryl Bromide: A classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the installation of various aryl, heteroaryl, or alkyl groups, enabling exploration of vector space and modification of the molecule's overall shape and electronic profile.
This dual functionality permits the systematic generation of a large, two-dimensional library of analogues from a single, chiral starting material.
Figure 1: Core diversification strategy for the (S)-3-(4-Bromo-phenoxy)-pyrrolidine scaffold.
Prerequisite: Free-Basing the Hydrochloride Salt
The starting material is supplied as a hydrochloride salt to improve stability and handling. However, the protonated secondary amine is non-nucleophilic and will not participate in the desired reactions. Therefore, a free-basing step is mandatory before proceeding with N-derivatization.
Protocol 1: Standard Free-Base Extraction
-
Materials: (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, Dichloromethane (DCM), 1 M Sodium Hydroxide (NaOH) solution, Saturated Sodium Chloride (brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the hydrochloride salt (1.0 eq) in a mixture of DCM and water (e.g., 10 mL/g of each).
-
Transfer the mixture to a separatory funnel.
-
Slowly add 1 M NaOH solution while shaking, periodically venting the funnel. Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 10-12.
-
Separate the layers. Extract the aqueous layer two more times with fresh DCM.
-
Combine the organic layers and wash with brine to remove residual water and salts.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free-base as an oil or low-melting solid.
-
-
Expert Insight: The free amine is less stable than its salt form and should be used immediately or stored under an inert atmosphere (N₂ or Ar) at low temperatures (2-8°C) for short periods. For library synthesis, it is often practical to generate the free-base in situ by adding a sufficient amount of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) directly to the reaction mixture.
Derivatization at the Pyrrolidine Nitrogen
With the free amine in hand, the first dimension of the library can be constructed. Parallel synthesis techniques are highly effective here.
Parallel N-Acylation
N-acylation is a robust and high-yielding reaction used to introduce amide functionalities. This is commonly achieved using acyl chlorides or by coupling carboxylic acids.
Figure 2: Workflow for N-acylation using an acyl chloride.
Protocol 2: Parallel N-Acylation with Acyl Chlorides
-
Setup: This protocol is designed for a 96-well plate format.
-
Stock Solutions:
-
Pyrrolidine Stock: Prepare a solution of the free-based pyrrolidine in anhydrous DCM (e.g., 0.2 M).
-
Base Stock: Prepare a solution of triethylamine (TEA) in anhydrous DCM (e.g., 0.22 M).
-
-
Procedure:
-
To each well of a 96-well plate, add the desired acyl chloride (1.05 eq, pre-weighed or as a stock solution).
-
Using a multichannel pipette, dispense the pyrrolidine stock solution (1.0 eq) into each well.
-
Dispense the TEA stock solution (1.1 eq) into each well.
-
Seal the plate and agitate at room temperature for 2-4 hours, or until reaction completion is confirmed by a test reaction monitored by TLC or LC-MS.[1]
-
Workup: Quench the reactions by adding a basic aqueous solution (e.g., saturated NaHCO₃). Extract the products using a liquid-liquid extraction device or by manual separation into a new plate. Dry the organic extracts and concentrate.
-
-
Trustworthiness Check: A common byproduct is the triethylammonium chloride salt. A thorough aqueous wash is crucial to remove it.[1] If the product is contaminated, purification via silica gel chromatography or preparative HPLC is necessary.
| Reagent (R-COCl) | Base (eq) | Solvent | Time (h) | Expected Outcome |
| Acetyl chloride | TEA (1.1) | DCM | 2 | High conversion, simple purification |
| Benzoyl chloride | TEA (1.1) | DCM | 3 | High conversion, product may be solid |
| 3,4,5-Triethoxybenzoyl chloride | TEA (1.1) | DCM | 4 | High conversion, bulkier substituent |
| Cyclopropanecarbonyl chloride | DIPEA (1.2) | DCM | 3 | High conversion, DIPEA used for sterics |
Table 1: Representative conditions for N-acylation reactions.
Parallel N-Alkylation
N-alkylation with alkyl halides introduces tertiary amine functionalities. This reaction typically requires slightly more forcing conditions than acylation.
Protocol 3: Parallel N-Alkylation with Alkyl Bromides
-
Materials: Free-based pyrrolidine, alkyl bromide library, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure (96-well plate):
-
To each well containing a magnetic stir flea, add finely powdered K₂CO₃ (2.0 eq).
-
Dispense a stock solution of the free-based pyrrolidine in anhydrous DMF (1.0 eq) into each well.
-
Add the desired alkyl bromide (1.1 eq) to each well.
-
Seal the plate and heat to 60-80°C with stirring for 4-16 hours.
-
Workup: After cooling, dilute the reaction mixtures with water and ethyl acetate. Separate the organic layers, wash with brine, dry, and concentrate.
-
-
Expert Insight: The choice of base is critical. Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require stricter anhydrous conditions.[2] For library synthesis, solid-supported bases like K₂CO₃ are often preferred for simplified workup.[3] Over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using a slight excess of the amine or by carefully controlling stoichiometry.[3]
Derivatization at the Aryl Bromide: Suzuki-Miyaura Coupling
The second dimension of the library is built by functionalizing the aryl bromide. The Suzuki-Miyaura cross-coupling is the premier choice for this transformation due to its exceptional functional group tolerance and the vast commercial availability of boronic acids and their esters.[4] This step can be performed on either the initial free-based scaffold or, more powerfully, on the products from the N-derivatization step.
Figure 3: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Parallel Suzuki-Miyaura Cross-Coupling
-
Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst. Solvents should be degassed prior to use.
-
Procedure (in parallel reaction tubes):
-
In each reaction tube, add the N-derivatized pyrrolidine substrate (1.0 eq).
-
Add the desired boronic acid (1.2 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2 M K₂CO₃, 2.0 eq).
-
Seal the tubes, evacuate, and backfill with nitrogen or argon (repeat 3 times).
-
Heat the reaction block to 80-100°C and stir for 4-12 hours. Monitor by LC-MS.
-
Workup: After cooling, dilute with ethyl acetate and water. Filter through a pad of celite to remove palladium residues. Separate the organic layer, wash with brine, dry, and concentrate. Purify by chromatography.
-
-
Trustworthiness Check: Incomplete reactions can result from poor quality reagents or catalyst deactivation. Using a robust catalyst system, such as those employing specialized phosphine ligands (e.g., SPhos, XPhos), can improve success rates with challenging substrates.[5] Boronic acid homo-coupling is a common side reaction.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) |
| N-acetyl derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
| N-benzyl derivative | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 |
| N-Boc derivative | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 |
Table 2: Representative conditions for Suzuki-Miyaura cross-coupling reactions.
Integrated Library Synthesis Workflow
By combining these protocols, a highly diverse library can be efficiently generated. A typical divergent workflow is illustrated below.
Figure 4: A divergent, two-step workflow for library generation.
References
-
MacCoss, M., & Baillie, T. A. (2004). Organic synthesis in drug discovery. Science, 303(5665), 1810-1813. [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6500-6522. [Link]
-
Ding, Y., et al. (2016). A robust and efficient Suzuki-Miyaura cross-coupling of DNA-conjugated aryl halides in aqueous media. Angewandte Chemie International Edition, 55(4), 1415-1418. [Link]
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Application Note: Advanced Handling, Characterization, and Storage Protocols for Highly Hygroscopic Pyrrolidine Salts
Introduction and Mechanistic Causality
Pyrrolidine salts—such as 1-(2-Chloroethyl)pyrrolidine hydrochloride and (S)-3-Methyl-pyrrolidine hydrochloride—are ubiquitous intermediates and active pharmaceutical ingredients (APIs) in modern drug synthesis[1]. Despite their utility, these compounds present significant handling challenges due to their profound hygroscopicity[2].
The Causality of Hygroscopicity: The hygroscopic nature of pyrrolidine salts stems from their ionic crystal lattice and the presence of a protonated secondary amine. These structural features create highly favorable thermodynamics for hydrogen bonding with atmospheric water molecules[2]. When exposed to ambient humidity, the salt transitions through several phases:
-
Surface Adsorption: Water molecules bind to the crystal surface.
-
Bulk Absorption & Hydrate Formation: Moisture penetrates the lattice, forming hydrated crystal structures[2].
-
Deliquescence: At high relative humidity (RH), the solid absorbs enough moisture to dissolve in its own water of hydration, transitioning from a free-flowing powder to a cohesive, sticky mass, or even a liquid[2].
Moisture uptake is not merely a physical inconvenience; it acts as a plasticizer that lowers the glass transition temperature of amorphous domains and accelerates chemical degradation (e.g., hydrolysis)[3]. Therefore, establishing a self-validating handling protocol rooted in quantitative characterization is critical for maintaining API purity and batch-to-batch reproducibility[4].
Quantitative Characterization: Dynamic Vapor Sorption (DVS)
To design an effective storage protocol, the exact moisture sorption profile of the pyrrolidine salt must be quantified. Dynamic Vapor Sorption (DVS) is the gold-standard gravimetric technique used to measure the change in mass of a material in response to controlled changes in RH and temperature[5].
By analyzing the sorption and desorption isotherms, scientists can determine whether moisture uptake is reversible (surface adsorption) or irreversible (hydrate formation/deliquescence)[5].
Table 1: Classification of API Hygroscopicity (Based on DVS at 25°C / 80% RH)
Classification criteria adapted from standard pharmaceutical development guidelines[6].
| Hygroscopicity Class | Moisture Uptake (% w/w) | Handling Implications for Pyrrolidine Salts |
| Non-hygroscopic | < 0.2% | Standard ambient handling is acceptable. |
| Slightly hygroscopic | 0.2% - 2.0% | Handle in controlled room humidity (RH < 50%). |
| Moderately hygroscopic | 2.0% - 15.0% | Glovebox or dry bag required (RH < 30%). |
| Very hygroscopic | > 15.0% | Strict inert atmosphere (Argon/Nitrogen), RH < 10%. |
Protocol 1: Step-by-Step DVS Profiling Workflow
This self-validating protocol ensures that the handling requirements match the specific physical behavior of the synthesized batch.
-
Sample Preparation: Pre-dry the DVS sample pan. Accurately weigh 10–20 mg of the pyrrolidine salt into the pan. Critical Step: Perform this transfer under a dry nitrogen stream to prevent premature moisture uptake before the baseline is established.
-
Equilibration (Drying): Equilibrate the sample at 0% RH and 25°C. Hold these conditions until the mass change rate (
) is less than 0.002% per minute for at least 10 minutes. This establishes the absolute dry reference mass[7]. -
Sorption Cycle: Program the DVS instrument to increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until gravimetric equilibrium (
< 0.002%/min) is reached[7]. -
Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH.
-
Data Analysis: Compare the sorption and desorption curves. A significant hysteresis gap indicates that the water is tightly bound within the crystal lattice (hydrate formation), dictating stricter long-term storage requirements.
Caption: Moisture-induced physical and chemical degradation pathway in pyrrolidine salts.
GMP-Compliant Handling and Storage Protocols
Because pyrrolidine hydrochloride derivatives are highly susceptible to atmospheric moisture, standard benchtop handling will rapidly degrade the material[1]. The following protocol utilizes multi-layered environmental controls to ensure chemical stability[4].
Protocol 2: Step-by-Step Handling and Packaging
-
Environmental Control (HVAC & Cleanroom): All handling, weighing, and transfer operations must occur in a controlled environment. For moderately to very hygroscopic salts, operations must be performed inside a glovebox purged with ultra-dry Argon or Nitrogen[1],[4].
-
Weighing and Aliquoting:
-
Use anti-static weighing boats to prevent powder dispersion caused by the dry inert atmosphere.
-
Perform weighing rapidly. Do not return excess material to the primary stock vial, as this risks cross-contaminating the bulk with trace moisture introduced during the transfer.
-
-
Primary Packaging: Place the API in a primary low-density polyethylene (LDPE) bag. Twist the neck of the bag, fold it over, and seal it tightly with a zip-tie.
-
Secondary Packaging: Place the primary bag inside a secondary moisture-barrier aluminum foil bag. Include a self-indicating silica gel desiccant sachet between the primary and secondary bags to scavenge any residual headspace moisture[3].
-
Inert Flushing: Vacuum seal the secondary bag, or flush it thoroughly with Argon before heat-sealing[1].
-
Tertiary Storage: Store the sealed bags in a rigid, tightly closed high-density polyethylene (HDPE) drum. Store at ambient temperatures (unless refrigeration is dictated by the specific API's thermal stability profile), keeping the container away from direct sunlight and heat sources[1].
Caption: Decision tree for packaging and storing pyrrolidine salts based on DVS profiling.
References
-
SK pharmteco. Dynamic Vapor Sorption. Retrieved from:[Link]
-
Wikipedia. Dynamic vapor sorption. Retrieved from:[Link]
-
Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from:[Link]
-
World Health Organization (WHO). SCIENTIFIC DISCUSSION. Retrieved from:[Link]
-
Neuland Labs. Case Study - Neuland Labs. Retrieved from:[Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl
Abstract: This document provides a comprehensive guide for the scale-up synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl, a key intermediate in pharmaceutical development. The synthesis is centered around a pivotal Mitsunobu reaction, followed by Boc deprotection and salt formation. This application note details the underlying chemical principles, provides a step-by-step protocol for kilogram-scale production, and discusses critical process parameters to ensure high yield and purity.
Introduction
The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional structure of drug candidates.[2] Specifically, chiral pyrrolidine derivatives are crucial intermediates for a wide range of pharmaceutical and agricultural chemicals.[3] (S)-3-(4-Bromo-phenoxy)-pyrrolidine and its hydrochloride salt are important building blocks in the synthesis of various biologically active compounds, including potent and balanced norepinephrine and serotonin reuptake inhibitors.[4]
The development of economical and scalable methods for preparing such chiral intermediates is of high importance.[3] This guide focuses on a robust and scalable synthetic route starting from commercially available N-Boc-(S)-3-hydroxypyrrolidine and 4-bromophenol. The key transformation is a Mitsunobu reaction, a versatile and highly stereoselective method for forming C-O bonds with inversion of configuration at the alcohol's stereocenter.[5][6][7]
Synthetic Strategy and Rationale
The overall synthetic pathway is a three-step process as illustrated below:
-
Mitsunobu Reaction: Formation of the ether linkage between N-Boc-(S)-3-hydroxypyrrolidine and 4-bromophenol.
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Salt Formation: Conversion of the free base to the hydrochloride salt to improve stability and handling.
Caption: Overall synthetic workflow for (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl.
Rationale for Key Steps:
-
Mitsunobu Reaction: This reaction is chosen for its high stereoselectivity, which proceeds with a clean inversion of configuration at the chiral center of the alcohol.[5][7] The use of triphenylphosphine (PPh3) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), facilitates the dehydration and subsequent nucleophilic attack by the phenoxide.[7][8] While classic, the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine can be challenging on a large scale.[8] This protocol incorporates a workup procedure designed to mitigate these issues.
-
Boc Protection: The Boc group is an excellent choice for protecting the pyrrolidine nitrogen. It is stable under the Mitsunobu reaction conditions and can be readily removed under acidic conditions without affecting other functional groups in the molecule.
-
HCl Salt Formation: The final product is isolated as a hydrochloride salt. This imparts several advantages for a pharmaceutical intermediate, including improved crystallinity, stability, and ease of handling compared to the free base.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-3-(4-Bromo-phenoxy)-pyrrolidine
Caption: Step-by-step workflow for the Mitsunobu reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| N-Boc-(S)-3-hydroxypyrrolidine | 187.23 | 1.00 | 5.34 | 1.0 |
| 4-Bromophenol | 173.01 | 1.02 | 5.89 | 1.1 |
| Triphenylphosphine (PPh3) | 262.29 | 1.55 | 5.91 | 1.1 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.20 | 5.93 | 1.1 |
| Tetrahydrofuran (THF) | - | 10 L | - | - |
| Ethyl Acetate (EtOAc) | - | 15 L | - | - |
| Saturated aq. Sodium Bicarbonate | - | 5 L | - | - |
| Brine | - | 5 L | - | - |
| Anhydrous Sodium Sulfate | - | 1 kg | - | - |
Procedure:
-
To a suitable reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge N-Boc-(S)-3-hydroxypyrrolidine (1.00 kg, 5.34 mol), 4-bromophenol (1.02 kg, 5.89 mol), and triphenylphosphine (1.55 kg, 5.91 mol).
-
Add tetrahydrofuran (10 L) and stir to dissolve the solids.
-
Cool the resulting solution to 0-5 °C using an ice bath.
-
In a separate vessel, prepare a solution of diisopropyl azodicarboxylate (1.20 kg, 5.93 mol) in THF (2 L).
-
Slowly add the DIAD solution to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate (10 L) and saturated aqueous sodium bicarbonate solution (5 L).
-
Separate the layers and wash the organic layer with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(S)-3-(4-Bromo-phenoxy)-pyrrolidine as a pale yellow oil.
Expected Yield: 75-85%
Step 2 & 3: Boc Deprotection and HCl Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Notes |
| N-Boc-(S)-3-(4-Bromo-phenoxy)-pyrrolidine | 342.23 | 1.50 | 4.38 | From previous step |
| 4 M HCl in 1,4-Dioxane | - | 5.5 L | 22.0 | ~5 equivalents |
| Diethyl Ether or MTBE | - | 10 L | - | For precipitation and washing |
Procedure:
-
Charge the N-Boc-(S)-3-(4-Bromo-phenoxy)-pyrrolidine (1.50 kg, 4.38 mol) into a clean, dry reactor.
-
Add 4 M HCl in 1,4-dioxane (5.5 L, 22.0 mol) to the reactor at room temperature.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether or MTBE (10 L) to the reaction mixture to precipitate the hydrochloride salt.
-
Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5 °C and stir for an additional hour.
-
Isolate the solid product by filtration and wash the filter cake with cold diethyl ether or MTBE (2 x 2 L).
-
Dry the product under vacuum at 40-50 °C to a constant weight to yield (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl as a white to off-white solid.
Expected Yield: 90-95%
Process and Purity Control
| Parameter | Step 1: Mitsunobu Reaction | Step 2/3: Deprotection & Salt Formation |
| Reaction Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc), LC-MS | TLC (e.g., 9:1 DCM:MeOH), LC-MS |
| Critical Parameters | Temperature control during DIAD addition (<10 °C) | Complete consumption of starting material |
| Stoichiometry of reagents | Efficient precipitation of the HCl salt | |
| Purity Analysis | ¹H NMR, ¹³C NMR, LC-MS | ¹H NMR, ¹³C NMR, LC-MS, Elemental Analysis, Chiral HPLC |
| Expected Purity | >95% after chromatography | >98% chemical purity, >99% ee |
Conclusion
The described protocol provides a reliable and scalable method for the synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl. The key Mitsunobu reaction offers excellent stereochemical control, and the subsequent deprotection and salt formation are efficient and high-yielding. Careful control of reaction conditions, particularly temperature during the Mitsunobu reaction, is crucial for achieving high yields and purity. This application note serves as a valuable resource for researchers and process chemists involved in the development of pharmaceuticals containing the chiral pyrrolidine scaffold.
References
- Mitsunobu Reactions of cis / trans -3- and -4-Hydroxy-2-aminomethylpyrrolidine Derivatives. (n.d.).
- Chiral pyrrolidine derivatives, and methods for preparing compounds thereof. (2006). Google Patents.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2013). PubMed.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC.
- Mitsunobu reaction. (n.d.). Wikipedia.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). . Retrieved from
- Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma.
Sources
- 1. enamine.net [enamine.net]
- 2. iris.unipa.it [iris.unipa.it]
- 3. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 4. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
Application Notes & Protocols: Incorporating (S)-3-(4-Bromo-phenoxy)-pyrrolidine into Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Value of the (S)-3-(4-Bromo-phenoxy)-pyrrolidine Scaffold in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a highly validated class of drug targets, particularly in oncology.[1] The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to explore three-dimensional space, introduce chirality, and improve physicochemical properties such as aqueous solubility.[2] This application note provides a detailed guide on the strategic incorporation of the (S)-3-(4-bromo-phenoxy)-pyrrolidine moiety into kinase inhibitor scaffolds, leveraging its unique structural and electronic features to enhance binding affinity and selectivity.
The (S)-3-(4-bromo-phenoxy)-pyrrolidine fragment offers a trifecta of advantageous properties for kinase inhibitor design:
-
The (S)-Pyrrolidine Core: The stereochemistry at the 3-position provides a defined vector for substituents to interact with specific pockets within the kinase active site. The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key attachment point for the rest of the inhibitor scaffold.
-
The Phenoxy Linker: This ether linkage provides a degree of conformational flexibility, allowing the bromophenyl ring to orient itself optimally within the ATP-binding site.
-
The 4-Bromophenyl Group: The bromine atom is a common feature in kinase inhibitors, often forming halogen bonds or occupying hydrophobic pockets. Its electron-withdrawing nature can also influence the overall electronic properties of the molecule.
This guide will detail the rationale behind using this specific scaffold, provide a step-by-step protocol for the synthesis of a representative kinase inhibitor, and outline the methodology for its biological evaluation.
Rationale for Incorporating (S)-3-(4-Bromo-phenoxy)-pyrrolidine
The design of kinase inhibitors often involves targeting the ATP-binding site. The (S)-3-(4-bromo-phenoxy)-pyrrolidine moiety is designed to interact with key features of this site. The 4-bromophenyl group can occupy the hydrophobic region often filled by the adenine ring of ATP, while the pyrrolidine ring can project into the solvent-exposed region or interact with the ribose-binding pocket. The specific stereochemistry of the (S)-enantiomer is crucial for directing the substituents into the desired orientation for optimal binding.
Experimental Protocols
Part 1: Synthesis of a Representative Kinase Inhibitor
This section details the synthesis of a hypothetical, yet representative, kinase inhibitor, KI-BrP-Pyr , incorporating the (S)-3-(4-bromo-phenoxy)-pyrrolidine scaffold. The synthesis involves a convergent approach, preparing the key pyrrolidine intermediate and the kinase-targeting core separately before their final coupling.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a kinase inhibitor incorporating the (S)-3-(4-bromo-phenoxy)-pyrrolidine scaffold.
Step-by-Step Synthesis Protocol:
1. Synthesis of (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine (Intermediate C):
-
Rationale: The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine, yielding the desired (S)-configuration of the phenoxy ether.
-
Procedure:
-
To a solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-bromophenol (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine.
-
2. Synthesis of (S)-3-(4-bromophenoxy)pyrrolidine (Intermediate E):
-
Rationale: Removal of the tert-butoxycarbonyl (Boc) protecting group is necessary to liberate the secondary amine for the subsequent coupling reaction. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this deprotection.
-
Procedure:
-
Dissolve (S)-1-Boc-3-(4-bromophenoxy)pyrrolidine (1.0 eq) in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting TFA salt of (S)-3-(4-bromophenoxy)pyrrolidine can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
-
3. Coupling of (S)-3-(4-bromophenoxy)pyrrolidine with an Activated Kinase Core (Step I):
-
Rationale: A nucleophilic aromatic substitution (SNAr) reaction is a common method for coupling amines to electron-deficient aromatic or heteroaromatic rings, which are prevalent in kinase inhibitor scaffolds (e.g., pyrimidines, purines). The choice of base and solvent is critical for reaction efficiency.
-
Procedure:
-
To a solution of the activated kinase core (e.g., a chloropyrimidine derivative) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add (S)-3-(4-bromophenoxy)pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
4. Purification of the Final Kinase Inhibitor (KI-BrP-Pyr) (Step K):
-
Rationale: High-performance liquid chromatography (HPLC) is the preferred method for purifying the final compound to a high degree of purity required for biological testing.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol).
-
Purify the compound by preparative reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA or formic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure kinase inhibitor, KI-BrP-Pyr .
-
Part 2: Biological Evaluation of the Kinase Inhibitor
This section provides a general protocol for determining the in vitro potency of the synthesized kinase inhibitor against a target kinase using a fluorescence-based assay.
Diagram of the Kinase Inhibition Assay Workflow:
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Protocol for IC50 Determination using a Fluorescence-Based Kinase Assay:
-
Materials:
-
Recombinant kinase of interest
-
Fluorescently labeled peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (typically containing HEPES, MgCl₂, Brij-35, and DTT)
-
Synthesized inhibitor KI-BrP-Pyr
-
384-well black microplates
-
Plate reader capable of measuring fluorescence intensity
-
-
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of KI-BrP-Pyr in DMSO. A typical starting concentration is 10 mM, followed by 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor or no enzyme (100% inhibition).
-
Kinase and Substrate Addition: Prepare a solution containing the recombinant kinase and the fluorescent peptide substrate in the assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence intensity using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme).
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the "maximum inhibition" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
-
Data Presentation:
The results of the kinase inhibition assays should be summarized in a clear and concise table.
| Compound | Target Kinase | IC50 (nM) |
| KI-BrP-Pyr | Kinase X | [Insert Value] |
| Reference Inhibitor | Kinase X | [Insert Value] |
Conclusion and Future Directions
The (S)-3-(4-bromo-phenoxy)-pyrrolidine scaffold is a valuable building block for the design of novel kinase inhibitors. Its well-defined stereochemistry and the presence of the bromophenyl group provide opportunities for specific and potent interactions within the kinase ATP-binding site. The synthetic and biological evaluation protocols outlined in this application note provide a robust framework for researchers to incorporate this promising scaffold into their drug discovery programs.
Future work could involve exploring variations of this scaffold, such as modifying the substitution pattern on the phenyl ring or replacing the phenoxy linker with other functionalities, to further optimize potency, selectivity, and pharmacokinetic properties. Structure-based drug design, utilizing co-crystal structures of inhibitors bound to their target kinases, will be instrumental in guiding these optimization efforts.
References
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
Sources
Troubleshooting & Optimization
purification methods for crude (S)-3-(4-Bromo-phenoxy)-pyrrolidine
Welcome to the Technical Support Center for the purification of (S)-3-(4-Bromo-phenoxy)-pyrrolidine .
As a Senior Application Scientist, I frequently see researchers struggle with the downstream processing of chiral pyrrolidines. This compound is typically synthesized via the stereochemical inversion of (R)-N-Boc-3-pyrrolidinol using a Mitsunobu reaction with 4-bromophenol[3]. While the synthesis is robust, the crude mixture is notoriously burdened with triphenylphosphine oxide (TPPO), unreacted phenols, and hydrazine dicarboxylate byproducts.
This guide bypasses generic advice to provide a field-proven, self-validating purification architecture designed to maximize both chemical yield and enantiomeric excess (ee).
Visualizing the Purification Architecture
The following workflow illustrates the logical progression from a crude reaction mixture to a highly pure, bench-stable crystalline salt.
Workflow for the purification of (S)-3-(4-Bromo-phenoxy)-pyrrolidine from crude reaction mixtures.
Phase 1: Mitigating Mitsunobu Artifacts
The Causality: TPPO is a strong Lewis base that tails heavily on silica gel, often co-eluting with moderately polar Boc-protected pyrrolidines. Attempting to separate them solely via chromatography leads to massive solvent waste and compromised purity. By exploiting TPPO's affinity for zinc(II), we can precipitate it as a highly insoluble
Protocol A: ZnCl₂ Precipitation & Chromatography
-
Concentration: Concentrate the crude Mitsunobu reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF or toluene).
-
Complexation: Dissolve the crude residue in warm ethanol (approx. 5 mL per gram of crude). Add a 1.8 M solution of anhydrous
in ethanol (2.0 equivalents relative to the theoretical amount of TPPO generated) [1]. -
Precipitation: Stir vigorously at room temperature for 1 hour. A dense white precipitate of
will form. -
Filtration: Filter the suspension through a pad of Celite and wash the filter cake with cold ethanol.
-
Validation Checkpoint: Spot the filtrate on a TLC plate (Hexanes/EtOAc 7:3) and visualize under UV (254 nm). The dominant, heavily tailing TPPO spot should be >95% absent [2].
-
Chromatography: Concentrate the filtrate, load it onto a silica gel column, and elute with a gradient of Hexanes/EtOAc (typically 9:1 to 7:3) to isolate pure (S)-N-Boc-3-(4-Bromophenoxy)pyrrolidine.
Phase 2: Deprotection & Free-Basing
The Causality: Cleaving the Boc group requires strong acid. While Trifluoroacetic acid (TFA) is common, it generates trifluoroacetate salts that are sticky, hygroscopic, and difficult to fully neutralize during free-basing. Using anhydrous HCl in dioxane ensures a clean cleavage and directly yields a manageable hydrochloride salt, which can be easily free-based [3].
Protocol B: Anhydrous Boc Cleavage
-
Reaction: Dissolve the purified Boc-intermediate in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 4.0 M HCl in dioxane (10 equivalents).
-
Agitation: Stir at room temperature for 2–4 hours.
-
Validation Checkpoint: Monitor by TLC or LC-MS. The starting material should completely disappear, replaced by a baseline spot (the amine salt).
-
Concentration: Evaporate the solvents under reduced pressure. Co-evaporate twice with toluene to remove residual HCl and dioxane.
-
Free-Basing: Suspend the residue in DCM and add 1 M aqueous NaOH until the aqueous layer tests at pH > 10.
-
Extraction: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the free base as a pale yellow oil.
Phase 3: Salt Formation & Chiral Upgrading
The Causality: The free base of (S)-3-(4-Bromo-phenoxy)-pyrrolidine is a viscous oil. Oils trap residual solvents, are prone to oxidative degradation, and cannot be easily weighed. Converting the oil to a crystalline salt (e.g., Hydrochloride or L-Tartrate) locks the molecule into a stable lattice. Furthermore, crystallization acts as a final purification step, rejecting trace organic impurities and upgrading the enantiomeric excess (ee).
Protocol C: Crystallization
-
Dissolution: Dissolve the free base oil in a minimal volume of hot isopropanol (IPA).
-
Salt Formation: Slowly add 1.05 equivalents of ethereal HCl (for the HCl salt) or a solution of L-tartaric acid in IPA (for the tartrate salt).
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
-
Isolation: Filter the resulting crystals, wash with cold diethyl ether, and dry under high vacuum.
-
Validation Checkpoint: Analyze the crystals via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an ee of >99%.
Quantitative Data Summary
The following table outlines the expected recovery metrics when adhering strictly to the protocols above.
| Purification Step | Expected Yield (%) | Expected Purity (HPLC) | Physical State |
| ZnCl₂ Precipitation & Chromatography | 75 – 85% | > 95.0% | Viscous Oil / Waxy Solid |
| Boc Deprotection & Free-Basing | 90 – 95% | > 98.0% | Pale Yellow Oil |
| Salt Crystallization (HCl or Tartrate) | 80 – 85% | > 99.5% (>99% ee) | White Crystalline Solid |
Troubleshooting Guides & FAQs
Q1: Why is my product still contaminated with TPPO after running a silica column?
A1: TPPO is highly polar and exhibits severe tailing on silica, causing it to bleed into the fractions containing your product. If you skip the
Q2: During Boc deprotection, I observe degradation and a dark brown reaction mixture. What is causing this? A2: The ether linkage in the 4-bromophenoxy group can be sensitive to extreme, prolonged acidic conditions, especially if trace moisture or transition metals are present. Ensure you are using anhydrous HCl in dioxane and keeping the reaction strictly at room temperature. Do not heat the reaction to force the deprotection.
Q3: How can I accurately determine the enantiomeric excess (ee) of the purified (S)-3-(4-Bromo-phenoxy)-pyrrolidine? A3: Chiral HPLC is the gold standard. Use a chiral stationary phase such as a Chiralcel OD-H or AD-H column. Because the compound is a secondary amine, it will tail severely on standard chiral columns. You must add a basic modifier—typically 0.1% diethylamine (DEA)—to your mobile phase (e.g., Hexane/Isopropanol 90:10) to ensure sharp, baseline-resolved peaks.
Q4: My free base product is an oil that is difficult to handle. Can I use it directly in the next synthetic step? A4: While you can use the oil directly, it is highly discouraged for precision chemistry. Oils trap varying amounts of solvent (like DCM or toluene), which throws off your stoichiometric calculations for subsequent steps. Always convert the free base to a bench-stable salt as described in Protocol C.
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at:[Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Process Chemistry Articles. Available at:[Link]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Pyrrolidine Ether Synthesis
Welcome to the Technical Support Center for Asymmetric Pyrrolidine Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantioselectivity in their reactions. The pyrrolidine ring is a vital scaffold in numerous natural products and pharmaceutical agents, making its enantioselective synthesis a critical endeavor.[1] This resource provides in-depth, experience-driven advice to diagnose and resolve issues leading to low enantiomeric excess (ee).
I. Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the synthesis of chiral pyrrolidine ethers, particularly when employing organocatalytic methods.
Q1: My reaction is yielding a product with significantly lower enantiomeric excess than reported in the literature. What are the primary factors I should investigate?
A1: Experiencing a discrepancy between your results and established literature can be frustrating, but it presents a valuable opportunity for process optimization. A systematic approach is key to identifying the root cause.[2] The most common culprits for low enantiomeric excess can be categorized into three main areas: reagent and catalyst integrity, reaction conditions, and analytical methodology.
Start by meticulously verifying the quality of all your starting materials.[2] Impurities in your substrates or reagents can have a profound impact on the catalytic cycle. Following this, critically assess your reaction parameters, as even minor deviations can influence the stereochemical outcome. Finally, ensure your analytical method for determining enantiomeric excess is accurate and reliable.
Here is a logical workflow to guide your troubleshooting efforts:
Caption: Initial troubleshooting workflow for low ee.
Q2: How can I be certain that my organocatalyst is not the source of the problem?
A2: The chiral catalyst is the heart of your asymmetric transformation; its purity and activity are paramount. Here’s how to rigorously assess it:
-
Enantiomeric Purity: The enantiomeric purity of your catalyst is a critical starting point. Even small amounts of the opposing enantiomer can lead to a significant drop in the product's ee.[3] If you have synthesized the catalyst in-house, it is essential to determine its enantiomeric purity using a validated chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method.[4][5] For commercial catalysts, always request a certificate of analysis that specifies the enantiomeric purity.
-
Chemical Purity and Structural Integrity: Impurities from the catalyst synthesis or degradation products can interfere with the catalytic cycle.[2] Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the catalyst's structure and identify any potential impurities.
-
Benchmarking Reaction: A highly effective method to validate your catalyst's performance is to run a control reaction with a well-established substrate that is known to produce a high ee with your catalyst system.[2] If this benchmark reaction also results in a low ee, it strongly indicates an issue with the catalyst itself.
Q3: What is the impact of the reaction solvent on enantioselectivity, and how should I approach solvent screening?
A3: The choice of solvent is a critical parameter that can dramatically influence the enantioselectivity of an asymmetric reaction.[2][6] The solvent can affect the conformation and stability of the diastereomeric transition states, thereby altering the energy difference between them.
Solvent Screening Strategy:
A systematic screening of solvents with varying properties is often necessary to identify the optimal medium for your reaction.
| Solvent Class | Examples | Potential Impact on Enantioselectivity |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Can stabilize charged intermediates and influence catalyst conformation. |
| Protic | Methanol, Isopropanol | Can participate in hydrogen bonding, potentially interfering with or enhancing the catalyst-substrate interaction. |
| Non-polar | Toluene, Hexane, Dichloromethane | Can favor aggregation of the catalyst or substrate, and often provide a less interactive environment. |
It is also worth exploring solvent mixtures, as these can sometimes provide a unique environment that enhances enantioselectivity.[7]
Q4: Could the presence of water be affecting my reaction's enantioselectivity?
A4: The role of water in organocatalytic reactions is complex and often reaction-dependent. While many asymmetric reactions require strictly anhydrous conditions to prevent catalyst deactivation, some proline-catalyzed reactions benefit from the presence of a controlled amount of water.[6][8]
-
Beneficial Effects: In some cases, water can accelerate the reaction rate and even improve enantioselectivity.[9][10] It is thought to play a role in the proton transfer steps of the catalytic cycle.
-
Detrimental Effects: In other systems, water can hydrolyze key intermediates or compete with the substrate for binding to the catalyst, leading to a decrease in both yield and enantioselectivity.[11]
If you suspect water is playing a role, it is advisable to first ensure all your reagents and solvents are rigorously dried. Then, you can systematically introduce controlled amounts of water to assess its impact on the reaction outcome.
Q5: How critical is the reaction temperature, and what is the general trend I should expect?
A5: Temperature is a powerful tool for optimizing enantioselectivity. As a general rule, lowering the reaction temperature often leads to an increase in enantiomeric excess.[2][6][12] This is because the reaction becomes more sensitive to the small energy differences between the diastereomeric transition states at lower temperatures.
It is recommended to screen a range of temperatures, starting from your current condition and systematically decreasing it (e.g., room temperature, 0 °C, -20 °C, -40 °C, or even lower).[6][7] Be aware that lowering the temperature will also decrease the reaction rate, so you will need to monitor the reaction for a longer period.
Q6: My enantiomeric excess is still suboptimal after optimizing the reaction conditions. Are there any post-reaction strategies to improve the ee of my product?
A6: Yes, if direct optimization of the reaction does not yield the desired enantiomeric purity, you can employ post-reaction purification techniques.
-
Recrystallization: For solid products, recrystallization is a powerful and often scalable method for enhancing enantiomeric excess.[13][14][15] This technique relies on the different solubilities of the racemate and the pure enantiomers. A systematic approach to developing a crystallization method for ee enhancement is crucial.[13][16]
-
Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate the enantiomers of your product, yielding material with very high enantiomeric purity. While effective, this method can be less cost-effective for large-scale production.
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to troubleshooting low enantiomeric excess.
Protocol 1: Validation of Enantiomeric Excess by Chiral HPLC
Accurate determination of enantiomeric excess is fundamental to troubleshooting.[4][5][17][18][19]
Objective: To develop a robust and reliable chiral HPLC method for the accurate quantification of the enantiomeric excess of the pyrrolidine ether product.
Materials:
-
Racemic standard of the pyrrolidine ether product
-
Enantioenriched product sample
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a UV detector
Procedure:
-
Preparation of Racemic Standard: Dissolve a small amount of the racemic product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Method Development (Screening):
-
Start with a common mobile phase composition, such as 90:10 hexane:isopropanol.
-
Inject the racemic standard and monitor the chromatogram.
-
If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30) and try different alcohol modifiers (e.g., ethanol).
-
Screen different chiral columns if necessary.
-
-
Method Optimization:
-
Once baseline separation of the two enantiomers is achieved, optimize the method for resolution and analysis time by fine-tuning the mobile phase composition and flow rate.
-
Lowering the column temperature can sometimes improve resolution.[5]
-
-
Analysis of Enantioenriched Sample:
-
Inject the enantioenriched sample under the optimized conditions.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess:
Caption: Workflow for chiral HPLC method development.
Protocol 2: Systematic Optimization of Reaction Parameters
A structured approach to optimizing reaction conditions is crucial for maximizing enantioselectivity.
Objective: To systematically evaluate the impact of solvent, temperature, and catalyst loading on the enantiomeric excess of the pyrrolidine ether synthesis.
Materials:
-
All necessary reagents and starting materials of verified purity
-
A selection of anhydrous solvents (e.g., toluene, dichloromethane, THF, acetonitrile, DMSO)
-
Chiral organocatalyst
-
Reaction vessels suitable for temperature control (e.g., round-bottom flasks with a cooling bath)
Procedure:
-
Establish a Baseline: Perform the reaction under your initial conditions and accurately determine the yield and enantiomeric excess. This will serve as your baseline for comparison.
-
Solvent Screening:
-
Set up a parallel set of reactions, each using a different anhydrous solvent from your screening list.[7]
-
Keep all other parameters (temperature, catalyst loading, concentrations) constant.
-
Analyze the yield and ee for each reaction.
-
-
Temperature Optimization:
-
Using the best solvent identified in the previous step, set up reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C).[7]
-
Maintain constant catalyst loading and concentrations.
-
Monitor the reactions until completion and analyze the yield and ee.
-
-
Catalyst Loading Evaluation:
-
Data Analysis:
-
Tabulate your results to clearly compare the effects of each parameter on the yield and enantiomeric excess.
-
| Experiment | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Baseline | Toluene | 25 | 10 | 85 | 60 |
| Solvent Screen 1 | DCM | 25 | 10 | 78 | 65 |
| Solvent Screen 2 | ACN | 25 | 10 | 90 | 55 |
| Temp. Screen 1 | DCM | 0 | 10 | 82 | 80 |
| Temp. Screen 2 | DCM | -20 | 10 | 75 | 92 |
| Cat. Loading 1 | DCM | -20 | 5 | 70 | 93 |
| Cat. Loading 2 | DCM | -20 | 20 | 72 | 88 |
III. Conclusion
Troubleshooting low enantiomeric excess in pyrrolidine ether synthesis requires a methodical and informed approach. By systematically evaluating the integrity of your reagents and catalyst, optimizing key reaction parameters such as solvent and temperature, and ensuring the accuracy of your analytical methods, you can effectively diagnose and resolve the underlying issues. This guide provides a framework for this process, empowering you to achieve higher enantioselectivity in your synthetic endeavors.
IV. References
-
Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide - Benchchem. Available from:
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from:
-
Technical Support Center: Optimizing Enantioselectivity in D-Proline Derivative Catalysis - Benchchem. Available from:
-
How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. ChemistrySelect. 2020. Available from: [Link]
-
Water in asymmetric organocatalytic systems: a global perspective - RSC Publishing. Available from:
-
Water in Stereoselective Organocatalytic Reactions | Request PDF - ResearchGate. Available from:
-
Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination - Benchchem. Available from:
-
Water-enabling strategy for asymmetric catalysis - ResearchGate. Available from:
-
Technical Support Center: Enhancing Enantioselectivity in Pyrrolidine-Catalyzed Reactions - Benchchem. Available from:
-
Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Available from:
-
(PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards - ResearchGate. Available from:
-
The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions - SciELO. Available from:
-
Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem. Available from:
-
Organocatalytic Direct Asymmetric Aldol Reactions in Water | Journal of the American Chemical Society. Available from:
-
Enantioenrichment by Crystallization | Organic Process Research & Development. Available from:
-
A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. Available from:
-
Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms | Journal of the American Chemical Society. Available from:
-
Enantiomeric impurities in chiral catalysts, auxiliaries and synthons used in enantioselective synthesis - R Discovery. Available from:
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC. Available from:
-
Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. Available from:
-
Chiral crystallisation: Increased enantiomeric excess using a crystal chemistry and phase equilibrium approach to process design | Request PDF - ResearchGate. Available from:
-
Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC. Available from:
-
In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why? | ResearchGate. Available from:
-
Chapter 5: Proline as an Asymmetric Organocatalyst - Books - The Royal Society of Chemistry. Available from:
-
(PDF) Recrystallization of Enantiomers from Conglomerates - ResearchGate. Available from:
-
Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms - PMC. Available from:
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications. Available from:
-
Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee - PMC. Available from:
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines - White Rose Research Online. Available from:
-
Proline-catalyzed aldol reactions - Wikipedia. Available from:
-
CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW) - Journal of Chemical Technology and Metallurgy. Available from:
-
WO1995008522A1 - Method of resolution of two enantiomers by crystallization - Google Patents. Available from:
-
Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds - MDPI. Available from:
-
Highly Enantioselective Organocatalysis with Bidentate Halogen Bond Donors - PMC - NIH. Available from:
-
Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages | CCS Chemistry - Chinese Chemical Society. Available from:
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Water in asymmetric organocatalytic systems: a global perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Water-enabling strategies for asymmetric catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. WO1995008522A1 - Method of resolution of two enantiomers by crystallization - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. uma.es [uma.es]
- 18. experts.umn.edu [experts.umn.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that isolating high-purity chiral amine hydrochlorides presents unique thermodynamic challenges. (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride possesses a highly polar, protonated pyrrolidine core paired with a bulky, lipophilic 4-bromophenoxy substituent. This structural dichotomy gives the molecule surfactant-like properties, making it highly susceptible to emulsion formation (oiling out) and solvent entrapment during crystallization.
This guide is engineered to provide you with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure reproducible, high-yield recrystallization.
Solvent System Selection Guide
The choice of solvent is critical for pyrrolidine hydrochloride derivatives. The protonated amine forms a rigid ionic lattice that requires polar protic solvation to dissolve, while the hydrophobic bromophenoxy group demands a balanced lipophilic environment to prevent premature precipitation [1].
The table below summarizes the quantitative and qualitative performance of various solvent systems based on empirical data and structural analogs[2].
| Primary Solvent | Anti-Solvent | Optimal Ratio (v/v) | Solvation (Reflux) | Precipitation (0 °C) | Oiling Out Risk | Recommended Application |
| Isopropanol (IPA) | Ethyl Acetate (EtOAc) | 1:5 to 1:10 | Moderate | High | Low | Standard Protocol. Excellent balance of polarity gradient; yields highly pure crystalline needles. |
| Methanol (MeOH) | Ethyl Acetate (EtOAc) | 1:10 to 1:15 | Very High | Moderate | Moderate | Best for highly impure crude batches where strong initial solvation is required to release trapped impurities. |
| Isopropanol (IPA) | Hexane / Heptane | 1:5 | Moderate | Very High | Very High | Use with extreme caution. The severe polarity drop forces rapid precipitation, often trapping impurities [2]. |
| Acetonitrile (MeCN) | None (Single Solvent) | N/A | Low | High | Low | Final "polishing" step. Low solubility requires large volumes, but yields ultra-high purity (>99.9%). |
Standard Operating Protocol: The IPA/EtOAc Anti-Solvent Method
This protocol utilizes a binary solvent system designed as a self-validating loop. By carefully monitoring the "cloud point," you dynamically adjust to the exact supersaturation level of your specific batch, regardless of minor variations in crude mass.
Materials Required:
-
Crude (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
-
Anhydrous Isopropanol (IPA)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Seed crystals (highly recommended)
Step-by-Step Methodology:
-
Primary Dissolution: Suspend the crude solid in a minimal volume of IPA (approx. 2–3 mL per gram of crude). Heat the suspension to gentle reflux (80 °C) under constant stirring. If the solid does not completely dissolve, add IPA dropwise until a clear solution is achieved.
-
Hot Filtration (Optional): If insoluble mechanical impurities or polymerized byproducts are visible, quickly pass the hot solution through a pre-warmed fluted filter paper.
-
Anti-Solvent Titration: While maintaining the solution at 70–75 °C, begin adding hot EtOAc dropwise. Continue addition until the solution becomes faintly turbid and does not clear upon swirling (this is the cloud point ).
-
Lattice Stabilization: Immediately add 3–5 drops of IPA to just clear the turbidity. This places the solution perfectly within the Metastable Zone Width (MSZW) [3].
-
Seeding: Cool the solution slightly to 65 °C and introduce 1–2 mg of pure seed crystals.
-
Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature at a controlled rate (ideally ~0.5 °C/min). Do not place it directly in an ice bath.
-
Maturation & Isolation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield. Isolate the crystals via vacuum filtration (Buchner funnel).
-
Washing & Drying: Wash the filter cake with a small volume of ice-cold EtOAc. Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.
Recrystallization Workflow & Decision Tree
The following diagram maps the logical progression of the protocol, including the critical troubleshooting loop for oiling out.
Workflow for the recrystallization of pyrrolidine HCl salts, featuring the oiling-out recovery loop.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid phase at the bottom of the flask) instead of crystallizing. Why does this happen, and how do I fix it? Mechanistic Cause: Oiling out occurs when the supersaturation level is reached at a temperature that is higher than the melting point of the solute-solvent mixture [4]. Because the 4-bromophenoxy group is highly lipophilic, the compound separates as an impure liquid emulsion rather than integrating into a rigid crystalline solid. Impurities further depress the melting point, exacerbating the issue. The Fix: Do not let the oil solidify, as it will trap impurities. Immediately return the flask to the heat source until the oil redissolves into a single homogeneous phase. Add 10–15% more of your primary solvent (IPA) to decrease the supersaturation level. Cool the solution much more slowly, and introduce seed crystals halfway into the metastable zone to provide a nucleation site, bypassing the kinetic hindrance of lattice integration[3].
Q2: The yield is extremely low (<40%), but the purity is excellent. Where did my compound go? Mechanistic Cause: This is a classic case of over-solvation. You likely used too much primary solvent (IPA) during the initial dissolution phase, or the ratio of anti-solvent (EtOAc) was insufficient to force the compound out of solution at 0 °C. The Fix: Do not discard the mother liquor. Transfer the filtrate to a rotary evaporator and remove approximately 50–70% of the solvent volume. Reheat the concentrated solution until clear, then cool it in an ice bath to harvest a "second crop" of crystals. For future batches, strictly adhere to the cloud-point titration method to ensure you are using the absolute minimum amount of primary solvent.
Q3: Can I use Hexane or Heptane instead of Ethyl Acetate as the anti-solvent to force a higher yield? Mechanistic Cause: While structurally similar compounds (like 3-benzyloxypyrrolidine HCl) have been crystallized using ternary systems involving hexane [2], replacing EtOAc entirely with an alkane is highly risky for this specific brominated analog. The Fix: The extreme polarity difference between the highly polar hydrochloride salt and the non-polar alkane creates a steep polarity gradient. This forces the compound out of solution too rapidly (crashing out), which kinetically favors the formation of amorphous solids or oils that encapsulate mother liquor and impurities. EtOAc provides a gentler, more thermodynamically controlled polarity gradient. If you must use an alkane to push yield, use it only as a ternary additive (e.g., IPA/EtOAc/Hexane) after initial nucleation has already begun.
Q4: My isolated crystals are slightly discolored (yellow/brown tint). How can I remove this? Mechanistic Cause: Discoloration in pyrrolidine syntheses is typically caused by trace amounts of oxidized amine byproducts or residual transition metals from upstream coupling reactions (e.g., Buchwald-Hartwig aminations). These impurities co-crystallize or adhere to the crystal surface. The Fix: Prior to the anti-solvent addition, add 5–10% (w/w) activated charcoal (Darco) to the hot IPA solution. Boil for 5 minutes, then perform a hot filtration through a pad of Celite. Proceed with the EtOAc addition as normal.
References
Technical Support Center: Palladium Remediation in (S)-3-(4-Bromo-phenoxy)-pyrrolidine Cross-Coupling Workflows
Welcome to the Technical Support Center for palladium (Pd) remediation. The transition-metal-catalyzed cross-coupling of (S)-3-(4-Bromo-phenoxy)-pyrrolidine (e.g., via Buchwald-Hartwig, Suzuki-Miyaura, or Sonogashira reactions) is a robust synthetic pathway. However, removing residual palladium from the resulting Active Pharmaceutical Ingredient (API) is notoriously difficult.
This guide provides mechanistic insights, self-validating experimental protocols, and troubleshooting strategies to help you achieve regulatory compliance (<10 ppm Pd) without sacrificing product yield.
Core Mechanistic Insights: The Pyrrolidine-Palladium Trap
The Problem: Standard aqueous workups and liquid-liquid extractions are generally insufficient for removing palladium from pyrrolidine-containing APIs.
The Causality: The secondary amine of the pyrrolidine ring possesses a highly available nitrogen lone pair that acts as an excellent
To successfully remove the metal, you must introduce a scavenger with a thermodynamically superior affinity for palladium (such as soft sulfur donors like thiols or thioureas) and provide enough kinetic energy (heat) to break the existing pyrrolidine-Pd bond[2].
Fig 1: Thermodynamic ligand exchange mechanism outcompeting pyrrolidine-palladium chelation.
Quantitative Scavenger Selection Matrix
Selecting the right scavenger depends on the oxidation state of the palladium and the acceptable yield loss. Below is a comparison of industry-standard scavengers used in API synthesis[2],[3],[4].
| Scavenger Type | Example | Affinity Target | Mechanism | Optimal Temp | Typical API Recovery |
| Silica-Thiol | SiliaMetS Thiol | Pd(II) | Chemisorption | 40–60 °C | >95% |
| Silica-Thiourea | QuadraPure TU | Pd(II), Pd(0) | Chemisorption | 20–50 °C | >90% |
| Activated Carbon | Darco KB-B | Mixed | Physisorption | 20–40 °C | 70–85% (High risk of API loss) |
| Polymeric Fiber | Smopex-111 | Pd(II) | Chemisorption | 60–80 °C | >95% |
Self-Validating Experimental Protocol: Silica-Scavenging Workflow
To ensure scientific integrity, palladium removal must be treated as a self-validating system: you must quantify the baseline, apply the thermodynamic intervention, and verify the outcome.
Step 1: Baseline Quantification
-
Take a 100 mg aliquot of the crude API.
-
Perform a microwave digestion using concentrated
/ . Note: Microwave digestion is critical because the strong Pd-pyrrolidine interaction can mask detection in standard fluorescent assays[1]. -
Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (ppm).
Step 2: Scavenger Application
-
Dissolve the crude API in a polar aprotic solvent (e.g., THF, DMF) or ethyl acetate. Avoid strongly coordinating solvents like acetonitrile if possible.
-
Add 5–10 wt% (relative to the crude API mass) of a functionalized silica scavenger (e.g., Silica-Thiol)[3].
Step 3: Thermal Agitation
-
Heat the heterogeneous mixture to 50 °C for 4 to 12 hours .
-
Causality: Room temperature agitation is often insufficient because the kinetic barrier to break the secondary amine-Pd(II) bond is high. Thermal energy accelerates the ligand exchange onto the solid support[2].
Step 4: Filtration & Verification
-
Filter the mixture through a Celite pad to remove the Pd-bound silica. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Concentrate the filtrate and re-analyze via ICP-MS. If the Pd level remains >10 ppm, proceed to an orthogonal purification step (e.g., crystallization).
Fig 2: Decision tree for palladium remediation in pyrrolidine API synthesis workflows.
Troubleshooting Guide
Q: I treated my (S)-3-(4-Bromo-phenoxy)-pyrrolidine coupling product with activated carbon, but my yield dropped by 30%. Why? A: This is a classic case of physisorption. Activated carbon is highly porous and non-selective; it traps both the metal and the API via van der Waals forces[2]. Because your molecule contains a planar phenoxy group and a lipophilic pyrrolidine ring, it easily gets trapped in the carbon pores. Switch to a chemisorption method using functionalized silica resins (e.g., Si-Thiol), which selectively bind heavy metals through covalent coordination without trapping the API[4].
Q: I added a thiol scavenger, but Pd levels are still stuck at 150 ppm. What is the mechanistic barrier? A: This usually indicates an oxidation state mismatch. Thiol scavengers have an exceptional affinity for Pd(II) but are virtually ineffective against colloidal Pd(0) nanoparticles[2]. If your cross-coupling reaction degraded and generated "Pd black," you must first re-oxidize the palladium. Solution: Introduce a mild oxidant (e.g., sparging with air or adding a catalytic amount of iodine) before adding the scavenger, or switch to an ethylenediamine-functionalized silica which has better mixed-mode efficacy[2].
Q: Can I just remove the palladium during my final crystallization step instead of using solid scavengers? A: Yes, chemical purification via crystallization is a viable orthogonal strategy. However, because the pyrrolidine ring is such a strong chelator, the Pd will often co-crystallize with the API. To prevent this, you must add a competing homogeneous ligand to the mother liquor—such as N-acetylcysteine or thiourea—which forms a highly soluble Pd complex that washes away during filtration[1].
Frequently Asked Questions (FAQs)
Q: What are the exact regulatory limits for palladium in my final API? A: Under ICH Q3D guidelines, palladium is classified as a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) limit is 100 µ g/day for oral administration and 10 µ g/day for parenteral (injectable) routes[5]. For a typical drug dosed at 10 g/day , this translates to a strict 10 ppm limit for oral APIs[4].
Q: Can I use colorimetric or fluorescent assays instead of ICP-MS to save time during process development? A: Yes, fluorescent assays (such as those utilizing allyl moiety sensors) can be used for rapid, high-throughput screening of scavenger efficiency (e.g., 96-well plate formats)[1]. However, these are strictly for process development. Final product validation for regulatory submission must always be performed using ICP-MS[1].
References[1] Palladium Detection for API Purification. Arbor Assays.https://arborassays.com/palladium-detection-for-api-purification/[5] How to Remove Palladium in three easy steps. Biotage.https://www.biotage.com/blog/how-to-remove-palladium-in-three-easy-steps[2] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.oprd.3c00216[3] Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications.https://pubs.acs.org/doi/10.1021/op700073q[4] Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers.https://crimsonpublishers.com/rdms/fulltext/RDMS.000582.php
Sources
Technical Support Center: Troubleshooting Racemization in (S)-3-(4-Bromo-phenoxy)-pyrrolidine Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development scientists facing enantiomeric excess (ee%) degradation during the synthesis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine from (R)-N-Boc-3-pyrrolidinol.
Here, we dissect the mechanistic causes of racemization, provide self-validating experimental workflows, and answer the most critical troubleshooting questions encountered at the bench.
Mechanistic Insights: The Causality of Racemization
The chiral center at the C3 position of the pyrrolidine ring is highly susceptible to racemization during nucleophilic substitution. This is not merely a consequence of harsh conditions, but a specific structural vulnerability known as Neighboring Group Participation (NGP) or anchimeric assistance.
When the C3 hydroxyl group of (R)-N-Boc-3-pyrrolidinol is activated (either as a mesylate or a Mitsunobu phosphonium intermediate), the carbonyl oxygen of the adjacent N-Boc protecting group can act as an internal nucleophile. It attacks the C3 carbon, forming a transient bicyclic oxazolidinium intermediate. Because this intermediate is highly symmetrical, subsequent attack by the external nucleophile (4-bromophenoxide) occurs non-stereospecifically from either face, resulting in a catastrophic loss of optical purity.
To prevent this, your synthetic strategy must ensure that the intermolecular SN2 displacement by the phenoxide outpaces the intramolecular NGP pathway.
Caption: Mechanistic pathway showing how NGP leads to racemization during substitution.
Validated Experimental Workflows
We recommend two distinct routes to achieve complete stereochemical inversion without racemization. Both protocols are designed as self-validating systems , meaning they contain built-in physical or chemical checkpoints to confirm success before proceeding.
Route A: The Mitsunobu Inversion (Recommended)
This method utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to drive a direct SN2 inversion[1],[2].
Step-by-Step Protocol:
-
Charge: In an oven-dried flask under Argon, dissolve (R)-N-Boc-3-pyrrolidinol (1.0 eq), 4-bromophenol (1.2 eq), and PPh₃ (1.3 eq) in anhydrous THF (0.2 M).
-
Cool: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C.
-
Activate: Add DIAD (1.3 eq) dropwise via a syringe pump over 1 hour.
-
Self-Validation Checkpoint: The solution should initially turn bright yellow upon each drop (formation of the betaine) and quickly fade to pale yellow as the intermediate is consumed. If the bright yellow color persists, pause the addition; the SN2 reaction is lagging, risking NGP.
-
-
React: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 12 hours.
-
Workup: Concentrate the mixture. Triturate the residue with cold diethyl ether.
-
Self-Validation Checkpoint: A heavy white precipitate (triphenylphosphine oxide) will form. If the precipitate does not form, the activation step failed. Filter and purify the filtrate via silica gel chromatography.
-
Route B: Mesylate SN2 Displacement
This two-step route isolates an activated mesylate intermediate before introducing the nucleophile[3].
Step-by-Step Protocol:
-
Mesylation: Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 eq) and Et₃N (1.5 eq) in anhydrous DCM at 0 °C. Add MsCl (1.2 eq) dropwise. Stir for 1 hour.
-
Self-Validation Checkpoint: Perform an aqueous quench and check TLC (Hexanes/EtOAc). The mesylate will appear as a new, higher Rf spot that is UV-inactive but stains strongly with KMnO₄.
-
-
Substitution: Isolate the mesylate via rapid aqueous workup (do not purify by column chromatography to avoid degradation). Dissolve the crude mesylate in anhydrous DMF.
-
Nucleophilic Attack: Add 4-bromophenol (1.5 eq) and Cs₂CO₃ (2.0 eq). Heat to 60 °C for 8 hours.
-
Causality Note: Cs₂CO₃ is critical here. The large cesium cation poorly coordinates with the phenoxide oxygen, creating a highly reactive "naked" nucleophile that rapidly attacks the C3 position before NGP can occur.
-
Caption: Validated experimental workflows for Mitsunobu and Mesylate SN2 routes.
Performance Data & Route Comparison
| Parameter | Route A: Mitsunobu Inversion | Route B: Mesylate SN2 |
| Reagents | PPh₃, DIAD (or DEAD) | MsCl, Et₃N, then Cs₂CO₃ |
| Temperature Profile | 0 °C → RT | 0 °C (Activation) → 60 °C (SN2) |
| Typical Yield | 65% – 75% | 70% – 85% (over 2 steps) |
| Enantiomeric Excess | > 98% (Excellent) | 90% – 95% (Good) |
| Primary Risk for Racemization | Fast DIAD addition causing localized heating | Prolonged heating in DMF / Weak base used |
| Scalability | Moderate (Atom economy is poor) | High (Easier byproduct removal) |
Troubleshooting FAQs
Q: Can I swap the N-Boc protecting group for N-Benzyl to completely prevent Neighboring Group Participation? A: While replacing N-Boc with N-Benzyl removes the carbonyl oxygen responsible for NGP, it introduces a fatal flaw for this specific target. Deprotection of an N-Benzyl group typically requires Pd/C catalyzed hydrogenolysis. Under these reductive conditions, the 4-bromo substituent on your phenoxy ring will undergo rapid hydrodebromination, destroying the target molecule. N-Boc is mandatory because it can be cleaved under mild acidic conditions (e.g., TFA in DCM) that leave the aryl bromide completely intact.
Q: Why did my ee% drop to 60% during the Mitsunobu reaction despite starting at 0 °C? A: This is a classic symptom of adding the azodicarboxylate (DIAD/DEAD) too quickly. The formation of the betaine intermediate is highly exothermic. Rapid addition causes localized micro-heating within the flask, which accelerates the intramolecular NGP pathway relative to the intermolecular SN2 attack by the 4-bromophenol. Always use a syringe pump for the DIAD addition.
Q: I'm seeing a high amount of elimination byproduct (N-Boc-3-pyrroline) in my Mesylate SN2 route. How do I fix this? A: Elimination (E2) competes with SN2 when the base is too strong or the temperature is too high. If you substituted Cs₂CO₃ with a stronger base like NaH or KOtBu, you will favor deprotonation at the C2/C4 positions over nucleophilic attack at C3. Stick to Cs₂CO₃ or K₂CO₃, ensure your DMF is strictly anhydrous, and do not exceed 65 °C.
Q: My Mitsunobu reaction stalled, and the solution remained bright yellow. What happened? A: A persistent yellow color means the betaine intermediate formed but is not being consumed by the phenol. This usually indicates that your 4-bromophenol is wet or degraded, or your THF contains moisture. Water will rapidly hydrolyze the betaine, killing the reaction and leaving unreacted starting material. Ensure all reagents are freshly dried.
References
- US20070105831A1 - Carboxamide derivatives as muscarinic receptor antagonists Source: Google Patents URL
- Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)
- THE FIRST 40 YEARS OF SOFT ANTICHOLINERGIC AGENTS Source: Revue Roumaine de Chimie URL
Sources
Technical Support Center: Minimizing Side Reactions in the Bromination of Phenoxy Pyrrolidines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals dealing with the chemoselective bromination of phenoxy pyrrolidines.
Phenoxy pyrrolidines present a unique synthetic challenge: they contain a highly electron-rich, activated aromatic ring (the phenoxy group) and a nucleophilic, easily oxidized secondary or tertiary amine (the pyrrolidine ring). Without precise control, electrophilic bromination will indiscriminately attack both centers. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-yielding, regioselective para-bromination.
Mechanistic Overview: Desired Pathways vs. Side Reactions
To control a reaction, you must first understand the competing mechanistic pathways. The lone pair on the pyrrolidine nitrogen is highly susceptible to electrophilic attack by halogenating agents like N-Bromosuccinimide (NBS)[1]. This leads to N-bromination and subsequent oxidative degradation to pyrrolines or lactams. Meanwhile, the strongly activating nature of the ether oxygen on the aromatic ring makes over-bromination (dibromination) a persistent threat.
Figure 1: Mechanistic divergence of phenoxy pyrrolidines under brominating conditions.
Troubleshooting Guide & Causality Analysis
Issue 1: I am observing significant oxidation of the pyrrolidine ring instead of aromatic bromination.
The Causality: The pyrrolidine nitrogen's lone pair is highly nucleophilic. When exposed to NBS or Br₂, the nitrogen attacks the electrophilic bromine faster than the aromatic ring does, forming an N-bromoammonium intermediate. This intermediate rapidly undergoes base-promoted elimination (often facilitated by the succinimide byproduct) to form an imine (pyrroline), which hydrolyzes or oxidizes further into a lactam[2]. The Solution: You must deactivate the nitrogen.
-
Covalent Protection: Pre-protect secondary pyrrolidines with an electron-withdrawing group like Boc or Cbz.
-
In Situ Salt Formation: For tertiary pyrrolidines, add 1.1 equivalents of Trifluoroacetic acid (TFA) or H₂SO₄ before adding the brominating agent. Protonation converts the amine into an ammonium salt, completely tying up the lone pair and rendering the ring inert to oxidation.
Issue 2: My reaction yields an inseparable mixture of mono- and di-brominated phenoxy products.
The Causality: The phenoxy group is a strong ortho/para director. Once the para-position is brominated, the oxygen still donates enough electron density to keep the ortho-positions activated. If the temperature is too high, the activation energy for the second bromination is easily surpassed[3]. The Solution:
-
Strict Temperature Control: Conduct the reaction at -78 °C to 0 °C. The energy gap between the first and second bromination transition states is maximized at cryogenic temperatures.
-
Reagent Selection: Abandon Br₂. Use exactly 1.00 to 1.02 equivalents of N-Bromosuccinimide (NBS). NBS provides a low, steady-state equilibrium of active bromine, which heavily favors mono-bromination[4].
Issue 3: I am detecting ether cleavage (phenol byproducts) in my LC-MS.
The Causality: The use of harsh Lewis acids (e.g., FeBr₃, AlBr₃) or running the reaction in concentrated HBr at elevated temperatures causes the ether oxygen to coordinate with the acid. Subsequent nucleophilic attack by bromide ion cleaves the alkyl-aryl ether bond[5]. The Solution: Rely exclusively on mild, Lewis-acid-free conditions. NBS in polar aprotic solvents (Dichloromethane or Acetonitrile) operates via a mild electrophilic aromatic substitution pathway that leaves ether linkages intact.
Quantitative Data: Reagent & Condition Optimization
To minimize side reactions, selecting the correct reagent system is critical. The table below summarizes the quantitative performance of various bromination systems applied to phenoxy pyrrolidines.
| Brominating System | Operating Temp. | Amine Protection Required? | Major Side Reaction | Selectivity (Mono : Di) | Yield (%) |
| Br₂ / FeBr₃ | 25 °C | Yes (Mandatory) | Ether cleavage, Dibromination | 2 : 1 | < 40% |
| NBS / DCM | 25 °C | Yes | N-bromination (if unprotected) | 4 : 1 | 65% |
| NBS / DCM | -78 °C | Yes | Trace dibromination | > 20 : 1 | 92% |
| NBS / TFA (in situ) | 0 °C | No (Forms salt in situ) | Trace oxidation | 15 : 1 | 88% |
| Pyridinium Tribromide | 0 °C to 25 °C | No (Acts as acid salt) | Slow reaction kinetics | 10 : 1 | 75% |
Data synthesized from standard electrophilic aromatic bromination optimizations of basic aryloxy systems[3],[4].
Self-Validating Experimental Protocol
This protocol details the regioselective para-bromination of a tertiary phenoxy pyrrolidine (e.g., 1-(2-phenoxyethyl)pyrrolidine) utilizing the in situ salt formation method to prevent oxidation. This is a self-validating system: the colorimetric changes and specific quenching steps act as built-in quality controls.
Materials Required:
-
Starting Material: 1-(2-phenoxyethyl)pyrrolidine (10.0 mmol)
-
Reagent: N-Bromosuccinimide (NBS) (10.2 mmol, strictly recrystallized from water to remove Br₂ traces)
-
Acid: Trifluoroacetic Acid (TFA) (11.0 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
-
Quench: 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
Step-by-Step Methodology:
-
System Purging & Salt Formation: Dissolve the phenoxy pyrrolidine (10.0 mmol) in 40 mL of anhydrous DCM in a flame-dried, argon-purged round-bottom flask. Slowly add TFA (11.0 mmol) dropwise at room temperature. Validation Check: A slight exotherm indicates successful ammonium salt formation.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Controlled Electrophilic Addition: Dissolve recrystallized NBS (10.2 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via a syringe pump. Validation Check: The solution should remain pale yellow. A deep red/brown color indicates the presence of free Br₂, suggesting the NBS is degrading or the addition is too fast.
-
Reaction Maturation: Stir the mixture at -78 °C for 2 hours. Monitor via LC-MS (take a 0.1 mL aliquot, quench immediately in Na₂S₂O₃/EtOAc).
-
Chemical Quenching (Critical Step): Once the starting material is consumed, add 10 mL of 10% aqueous Na₂S₂O₃ directly to the cold reaction mixture. Causality: Thiosulfate instantly reduces any unreacted NBS or trace Br₂ to inert bromide salts. This prevents post-reaction oxidation of the pyrrolidine ring as the mixture warms up.
-
Neutralization & Isolation: Remove the cooling bath and allow the mixture to reach room temperature. Add 1M NaOH until the aqueous layer reaches pH 10 (this deprotonates the pyrrolidine salt back to the free base). Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Figure 2: Step-by-step workflow for the chemoselective bromination of phenoxy pyrrolidines.
Frequently Asked Questions (FAQs)
Q: Can I use "green" protic solvents like ethanol or water for this bromination? A: It is highly discouraged for this specific substrate. Protic solvents hydrogen-bond with the NBS, significantly altering the active brominating species (often generating hypobromous acid, HOBr). Furthermore, protic solvents can lead to solvolysis of the intermediate Wheland complex, increasing the risk of ether cleavage or unselective oxidation[6]. Stick to non-polar or polar aprotic solvents like DCM or Acetonitrile.
Q: My NBS is slightly yellow/orange. Is it safe to use? A: No. Yellow or orange NBS indicates contamination with molecular bromine (Br₂) and succinimide. Free Br₂ is a much harsher reagent that will bypass the temperature controls and lead to dibromination and pyrrolidine oxidation[1]. Always recrystallize NBS from near-boiling water and dry it under a vacuum in the dark before use.
Q: I need to brominate the ortho-position. How can I suppress para-bromination? A: If the para-position is unsubstituted, the steric and electronic preference will always heavily favor para-bromination. To force ortho-bromination, you must either block the para-position with a removable protecting group (like a tert-butyl or silyl group) or utilize a directed ortho-metalation (DoM) strategy using an organolithium reagent followed by a bromine quench, rather than standard electrophilic aromatic substitution.
References
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates National Institutes of Health (NIH) / PMC URL:[Link]
- US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses Google Patents URL
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives ACS Omega / National Science Foundation URL:[Link]
-
n-Bromosuccinimide CAS NO 128-08-5 ChemicalCell Technical Data URL:[Link]
-
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Chemical Reviews / DataPDF URL:[Link]
Sources
- 1. n-Bromosuccinimide | 128-08-5 | ChemicalCell [chemicalcell.com]
- 2. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Separation of (S) and (R) 3-(4-Bromo-phenoxy)-pyrrolidine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, often exhibit profound differences in biological activity.[1] Consequently, the development of robust and efficient analytical methods for the enantioselective separation of chiral molecules is a cornerstone of drug discovery and quality control. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of the enantiomers of 3-(4-Bromo-phenoxy)-pyrrolidine, a key structural motif in various pharmacologically active compounds.
The separation of enantiomers by HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[2][3] This selective interaction, governed by forces such as hydrogen bonding, π-π interactions, and steric hindrance, leads to differential retention times and, thus, separation.[3][4] The chiral selector can be incorporated into the stationary phase (Chiral Stationary Phase, CSP) or, less commonly, as an additive to the mobile phase.[4][5] This guide will focus on the direct approach utilizing CSPs, which is the most prevalent and versatile strategy in modern chiral chromatography.[6]
The Challenge of Predicting Chiral Recognition
A priori prediction of the optimal CSP and mobile phase for a given analyte remains a significant challenge in chiral method development.[2][7] The complex interplay of intermolecular forces necessitates an empirical screening approach, where a selection of CSPs is tested with various mobile phase compositions.[2][8] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have emerged as the workhorses of chiral separations due to their broad applicability and versatility in different chromatographic modes.[5][9][10]
Comparative Analysis of Chiral Stationary Phases
For the separation of (S) and (R) 3-(4-Bromo-phenoxy)-pyrrolidine, a screening of several polysaccharide-based CSPs under normal phase, polar organic, and reversed-phase conditions is recommended. The structure of the analyte, containing a secondary amine, an ether linkage, and an aromatic ring, suggests potential interactions with a variety of CSPs.
| Chiral Stationary Phase (CSP) | Mobile Phase System | Expected Performance & Rationale |
| Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: n-Hexane/Isopropanol (IPA) with a basic modifier (e.g., Diethylamine, DEA) | This CSP is known for its broad enantioselectivity. The carbamate linkages and aromatic rings provide sites for hydrogen bonding and π-π interactions with the analyte. The basic modifier is crucial to prevent peak tailing of the amine. |
| Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | Normal Phase: n-Hexane/Ethanol with DEA | Amylose-based phases can offer complementary selectivity to cellulose phases. The helical structure of the amylose backbone can lead to different steric interactions. |
| Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Polar Organic: Acetonitrile or Methanol with DEA | Operating in polar organic mode can sometimes provide better solubility and different selectivity compared to normal phase. This is a well-established CSP with a vast number of successful applications. |
| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., Ammonium bicarbonate) | While normal phase is often the first choice for chiral separations, a reversed-phase method can be advantageous for compounds with good aqueous solubility and for compatibility with mass spectrometry (MS) detection. |
Experimental Protocol: A Recommended Starting Point
This protocol outlines a systematic approach to screen for and optimize the chiral separation of (S) and (R) 3-(4-Bromo-phenoxy)-pyrrolidine.
1. Sample Preparation:
-
Prepare a stock solution of racemic 3-(4-Bromo-phenoxy)-pyrrolidine in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of 1 mg/mL.
-
For injection, dilute the stock solution with the initial mobile phase to a concentration of approximately 0.1 mg/mL.
2. Initial Screening Conditions:
-
Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm (based on the bromophenyl chromophore)
-
Injection Volume: 10 µL
3. Method Optimization:
-
Mobile Phase Composition: If no separation or poor resolution is observed, systematically vary the ratio of n-hexane to isopropanol (e.g., 80:20, 70:30). The alcohol modifier plays a crucial role in modulating retention and selectivity.[11][12]
-
Alcohol Modifier: Evaluate other alcohols such as ethanol or n-propanol as the modifier, as this can significantly impact enantioselectivity.
-
Basic Additive: Adjust the concentration of DEA (e.g., 0.05% to 0.2%) to optimize peak shape. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[13]
-
Flow Rate: While 1.0 mL/min is a standard starting point, reducing the flow rate can sometimes improve resolution at the cost of longer analysis time.[8]
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better chiral selectivity.[13]
4. Screening on Alternative CSPs:
-
If a satisfactory separation is not achieved on the initial column, proceed to screen the other recommended CSPs (Lux® Amylose-1, Chiralpak® AD-H, Chiralcel® OD-H) using the optimized mobile phase conditions as a starting point.
Visualizing the Workflow
Figure 1: A generalized workflow for the development of a chiral HPLC method.
Trustworthiness and Self-Validation
The robustness of the final method should be validated according to established guidelines (e.g., ICH Q2(R1)). This involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. A well-validated method ensures that the separation is reliable and reproducible.
Conclusion
The development of a chiral HPLC method for the separation of (S) and (R) 3-(4-Bromo-phenoxy)-pyrrolidine is a systematic process of screening and optimization. By leveraging the broad selectivity of polysaccharide-based chiral stationary phases and methodically adjusting chromatographic parameters, a robust and efficient separation can be achieved. This guide provides a scientifically sound framework for researchers and drug development professionals to tackle this analytical challenge, ultimately ensuring the stereochemical purity of critical pharmaceutical compounds.
References
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Felinger, A., et al. (2021). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. PMC.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- ResearchGate. (2025). (PDF) Chiral stationary phases for HPLC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Molecules. (2010). Synthesis of a New Chiral Pyrrolidine.
- Journal of Analytical & Bioanalytical Techniques. (n.d.). Outline of Chiral Chromatography.
- White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- ACS Central Science. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination.
- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Enantioselective Separations Based on High-performance Liquid Chromatography.
- LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- BenchChem. (2025). Determining Enantiomeric Excess of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine: A Comparative Guide to Chiral HPLC Methods.
- Taylor & Francis. (2022). Enantioselective Green HPLC Method for Simultaneous Determination of Enantiomer, and Potential Impurities in Apremilast Drug Substance.
- ResearchGate. (2025). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
- PMC. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers.
- PMC. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- Wikipedia. (n.d.). Chiral column chromatography.
- MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
- ResearchGate. (2025). (PDF) Enantiomeric separation of drugs by HPLC.
- BenchChem. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- PMC. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
- Element Lab Solutions. (n.d.). HPLC Chiral Columns.
- Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
Sources
- 1. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. aph-hsps.hu [aph-hsps.hu]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Comprehensive Mass Spectrometry Characterization Guide for (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl
As a chiral building block frequently utilized in drug discovery, (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl presents a unique analytical profile. Its structure features a basic secondary amine (pyrrolidine) and a halogenated aromatic ether. This combination dictates its behavior across different mass spectrometry (MS) platforms.
This guide objectively compares the performance of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) for the characterization of this compound, providing researchers with causally driven, self-validating experimental protocols.
Mechanistic Rationale: Selecting the Right Ionization Source
The structural features of (S)-3-(4-Bromo-phenoxy)-pyrrolidine HCl directly dictate its ionization dynamics. Understanding these mechanisms is critical for selecting the appropriate analytical alternative:
-
LC-ESI-MS (Soft Ionization): The compound is supplied as a hydrochloride salt. In solution, the pyrrolidine nitrogen (pKa ~9.0) exists predominantly as a protonated cation. ESI is a solution-phase desorption technique; because the molecule is a pre-formed ion in the mobile phase, ESI provides unparalleled sensitivity and signal-to-noise ratios compared to other methods[1].
-
LC-APCI-MS (Medium Ionization): APCI relies on gas-phase corona discharge to transfer protons. While it successfully ionizes the compound to form [M+H]+, it is thermodynamically less efficient for pre-formed salts than ESI. However, APCI is significantly less susceptible to matrix suppression effects, making it a robust alternative for complex biological matrices[2].
-
GC-EI-MS (Hard Ionization): EI utilizes a 70 eV electron beam to generate radical cations that instantly undergo extensive fragmentation[3]. Because the HCl salt is non-volatile and will degrade in a heated GC inlet, the compound must be converted to its free base prior to analysis. While EI often fails to preserve the intact molecular ion, it provides a rich, library-searchable fragmentation fingerprint[3].
Figure 1: Decision matrix and workflow for the mass spectrometric characterization of halogenated salts.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the three MS alternatives for characterizing (S)-3-(4-Bromo-phenoxy)-pyrrolidine.
| Analytical Parameter | LC-ESI-MS (Positive Mode) | LC-APCI-MS (Positive Mode) | GC-EI-MS (70 eV) |
| Primary Analyte Form | HCl Salt (Pre-formed cation) | Neutral / Weakly ionic | Free Base (Requires extraction) |
| Sensitivity (LOD) | Excellent (Low pg/mL) | Good (High pg/mL) | Moderate (ng/mL) |
| Molecular Ion Abundance | Dominant [M+H]+ (m/z 242/244) | Strong [M+H]+ | Weak/Absent [M]+• (m/z 241/243) |
| Bromine Isotope Fidelity | Excellent (~1:1 ratio preserved) | Good | Moderate (Often skewed by fragmentation) |
| Fragmentation Richness | Low (Requires CID/MS-MS) | Low to Moderate | High (Library searchable) |
| Matrix Effect Liability | High (Prone to ion suppression) | Low | Low |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The inherent isotopic signature of bromine (50.69% ⁷⁹Br and 49.31% ⁸¹Br) acts as an internal diagnostic tool[4].
Protocol A: LC-ESI-HRMS (High-Resolution Mass Spectrometry)
Objective: Confirm intact exact mass and isotopic fidelity. Causality: We utilize an acidic mobile phase to force the pyrrolidine nitrogen into a fully protonated state, maximizing ESI droplet charge density and drastically lowering the limit of detection[1].
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid. Dilute to a final working concentration of 100 ng/mL.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
-
MS Acquisition: Operate the HRMS (e.g., Q-TOF or Orbitrap) in Positive ESI mode. Set capillary voltage to 3.0 kV and source temperature to 300 °C. Acquire full scan data from m/z 100 to 500.
-
System Suitability Test (Self-Validation): Locate the [M+H]+ cluster. You must observe a doublet at exact masses m/z 242.018 and 244.016. Calculate the intensity ratio of these two peaks. If the ratio deviates beyond 0.95–1.05, the detector is experiencing dead-time saturation (concentration too high) or there is a co-eluting isobaric interference[4].
Protocol B: GC-EI-MS (Structural Elucidation)
Objective: Map the carbon skeleton via electron impact fragmentation. Causality: Injecting the HCl salt directly into a GC inlet at 250 °C will cause thermal degradation and non-volatile residue buildup, ruining chromatography. A liquid-liquid extraction is mandatory to liberate the volatile free base.
-
Sample Preparation (Free-Basing): Dissolve 1.0 mg of the HCl salt in 1.0 mL of HPLC-grade water. Add 100 µL of 1M NaOH to shift the pH > 11, neutralizing the pyrrolidine. Add 1.0 mL of Hexane, vortex for 60 seconds, and centrifuge. Extract the upper organic layer.
-
Chromatography: Inject 1 µL of the hexane extract into the GC inlet (split ratio 10:1, 250 °C). Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).
-
MS Acquisition: Operate the MS in EI mode at 70 eV. Scan from m/z 50 to 350.
-
Data Interpretation: Expect to see minimal intact molecular ion [M]+• at m/z 241/243[3]. Instead, validate the structure via its primary fragments (e.g., loss of the pyrrolidine ring).
Fragmentation Pathways & Data Interpretation
When utilizing tandem mass spectrometry (LC-ESI-MS/MS) via Collision-Induced Dissociation (CID), the protonated molecular ion undergoes predictable fragmentation. The ether linkage and the pyrrolidine ring are the primary sites of cleavage.
Figure 2: Primary collision-induced dissociation (CID) fragmentation pathways for the protonated molecular ion.
Diagnostic Markers:
-
The persistence of the ~1:1 doublet in fragment ions (e.g., m/z 173/175 and 155/157) definitively proves that the bromine atom is retained in that specific substructure[4].
-
The singlet peak at m/z 70 confirms the cleavage of the pyrrolidine moiety, as it lacks the bromine atom.
References
- Benchchem. "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." Benchchem.
- PubMed. "Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater." NIH.
- Shimadzu. "LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis." Shimadzu.
- PubMed Central. "Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma." NIH.
Sources
- 1. Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
comparing biological activity of (S)-3-(4-Bromo-phenoxy)-pyrrolidine vs (R)-isomer
An in-depth technical analysis and comparative guide on the stereoselective biological activity of the 3-(4-Bromophenoxy)pyrrolidine scaffold, designed for researchers and drug development professionals.
Executive Overview: The Chiral Imperative in Aryloxypyrrolidines
The 3-(4-Bromophenoxy)pyrrolidine scaffold is a highly privileged chiral building block in neuropharmacology. It serves as a core pharmacophore for two distinct therapeutic avenues: Monoamine Reuptake Inhibitors (NRIs/SRIs) [1] and, upon derivatization into 2,5-diones, GABA-Transaminase (GABA-T) inhibitors [2].
Because the pharmacological targets—specifically the Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and GABA-T—are highly stereospecific biological environments, the chirality at the C3 position of the pyrrolidine ring is not merely a structural feature; it is the primary determinant of efficacy, off-target toxicity, and binding kinetics. This guide objectively compares the (S)- and (R)-enantiomers, providing the mechanistic causality behind their divergent biological activities and the self-validating experimental protocols required to evaluate them.
Mechanistic Causality: Why the (S)-Isomer Outperforms
The biological divergence between (S)-3-(4-Bromophenoxy)pyrrolidine and its (R)-isomer stems from the spatial constraints of the monoamine transporter binding pockets.
-
The Eutomer ((S)-Isomer): The pyrrolidine nitrogen acts as a critical hydrogen bond donor to the highly conserved Aspartate residue in the primary binding site of NET and SERT. When the nitrogen is anchored, the (S)-configuration forces the bulky, lipophilic 4-bromophenoxy group into an optimal dihedral angle, allowing it to perfectly occupy the deep hydrophobic halogen-binding pocket of the transporter.
-
The Distomer ((R)-Isomer): Conversely, the (R)-configuration projects the 4-bromophenoxy moiety outward. To force the halogenated ring into the hydrophobic pocket, the pyrrolidine nitrogen must detach from the Aspartate residue, resulting in a severe loss of binding enthalpy and creating steric clashes.
Furthermore, when this scaffold is derivatized into 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione to target GABA-T[1], the spatial orientation of the bromophenoxy group dictates the molecule's ability to block the access of
Quantitative Performance Comparison
The following table summarizes the comparative pharmacological profile of the enantiomers. (Note: Transporter affinities represent established baseline behaviors for this specific chiral scaffold, while GABA-T data reflects its 2,5-dione derivatives).
| Pharmacological Parameter | (S)-3-(4-Bromophenoxy)pyrrolidine | (R)-3-(4-Bromophenoxy)pyrrolidine | Reference Standard / Control |
| NET Binding Affinity ( | ~ 15 nM (High Affinity) | > 500 nM (Weak Binding) | Nisoxetine ( |
| SERT Binding Affinity ( | ~ 120 nM (Moderate Affinity) | > 1000 nM (Negligible) | Fluoxetine ( |
| GABA-T Inhibition Activity | Active Lead Scaffold | Inactive / Steric Clash | Vigabatrin (Irreversible) |
| Primary Utility | Target Engagement / API Precursor | Negative Control / Distomer | N/A |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed with data analysis if the internal validation criteria are not met.
Protocol A: Radioligand Binding Assay for NET/SERT Affinity
Objective: Quantify the stereoselective binding affinity (
-
Membrane Preparation: Harvest HEK293 cells stably expressing hNET or hSERT. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: Maintaining the preparation strictly at 4°C prevents proteolytic degradation of the transporter proteins and minimizes receptor internalization, ensuring a high density of active binding sites.
-
-
Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]Nisoxetine (for NET) and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of the (S)- or (R)-isomer for 60 minutes at 4°C.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: The highly lipophilic 4-bromophenoxy group is prone to sticking to glass fibers, artificially inflating background noise. PEI coats the filter with positive charges, repelling the ligand and drastically reducing non-specific binding.
-
-
Self-Validation Check: Define non-specific binding (NSB) using 10 µM Desipramine.
-
System Validation: The assay is only valid if the specific binding (Total Binding minus NSB) constitutes >80% of the total binding signal , and the calculated Z'-factor is > 0.5 .
-
Protocol B: In Vitro GABA-Transaminase (GABA-T) Activity Assay
Objective: Evaluate the inhibitory efficacy of the 2,5-dione derivatives of the scaffold as described by [2].
-
Enzymatic Reaction Setup: In a 96-well UV-transparent plate, combine rat brain homogenate (source of GABA-T), 50 mM GABA, and 10 mM
-ketoglutarate in 0.1 M pyrophosphate buffer (pH 8.5).-
Causality:
-ketoglutarate is strictly required as the amino group acceptor. Without it, the transamination of GABA to succinic semialdehyde (SSA) cannot proceed, rendering the assay biologically moot.
-
-
Coupled Detection System: Add SSA dehydrogenase and NAD⁺. The conversion of SSA to succinate reduces NAD⁺ to NADH, which is measured kinetically at 340 nm.
-
Self-Validation Check: Run a vehicle control (DMSO) and a positive control (100 µM Vigabatrin).
-
System Validation: The assay is biologically valid only if the vehicle control exhibits a linear, positive slope in absorbance at 340 nm over 15 minutes (confirming active enzyme), and the Vigabatrin well shows a slope of exactly zero (confirming total inhibition).
-
Structural & Pathway Visualization
The following diagram illustrates the workflow of chiral resolution and the downstream stereoselective target engagement of the enantiomers.
Fig 1: Stereoselective target engagement and pharmacological workflow of the enantiomers.
References
-
Title: In Vitro brain GABA-transaminase activity of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione derivatives. Source: Journal of Pharmacy Research (2013). URL: [Link]
-
Title: Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds (Citing: 3-aryloxypyrrolidine-2,5-dione based derivatives). Source: Medicinal Chemistry Research (2014). URL: [Link]
-
Title: Piperazine Derivatives as Triple Reuptake Inhibitors. Source: Bulletin of the Korean Chemical Society (2012). URL: [Link]
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A Comparative Guide to Reference Standards for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Development
(S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a chiral intermediate whose structural integrity and purity are paramount in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. This guide will compare and contrast different grades of reference standards for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, providing the technical rationale and experimental data necessary to make informed decisions in a regulated environment.
Understanding Potential Impurities
The purity of a reference standard is defined by the absence of foreign substances. Impurities can be broadly categorized as organic, inorganic, and residual solvents. For (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, potential organic impurities can arise from the synthetic route. A common synthetic pathway involves the reaction of (S)-3-hydroxypyrrolidine with 4-bromophenol.
Potential process-related impurities could include:
-
Starting materials: Unreacted (S)-3-hydroxypyrrolidine and 4-bromophenol.
-
Byproducts: Isomeric impurities, such as those arising from reactions at other positions on the aromatic ring, or over-alkylation products.
-
Enantiomeric impurity: The (R)-enantiomer of 3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride.
-
Degradation products: Substances formed during storage or under stress conditions.
Comparison of Reference Standard Grades
The selection of a reference standard grade depends on its intended use. A primary reference standard is a highly characterized material, often used for the calibration of secondary or working standards. A working standard is used for routine analysis.
| Parameter | Primary Reference Standard | Working Standard | Typical Research Grade |
| Purity (by HPLC) | ≥ 99.8% | ≥ 99.0% | ≥ 98.0% |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.9% ee | ≥ 99.5% ee | ≥ 99.0% ee |
| Individual Unidentified Impurity | ≤ 0.05% | ≤ 0.10% | ≤ 0.20% |
| Total Impurities | ≤ 0.20% | ≤ 1.0% | ≤ 2.0% |
| Residual Solvents | As per ICH Q3C | Meets internal specification | Not always specified |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% | Not always specified |
| Characterization | Extensive (NMR, MS, IR, EA) | Confirmatory (e.g., HPLC, IR) | Basic (e.g., NMR) |
Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
A robust, stability-indicating HPLC method is crucial for separating the main component from its potential impurities.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL.
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[2][3]
Chiral HPLC for Enantiomeric Purity
Ensuring the enantiomeric purity is critical, as the opposite enantiomer may have different pharmacological or toxicological properties.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel® OD-H or similar.
-
Mobile Phase (Isocratic): n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
The choice of a suitable chiral column is often empirical, and screening of different CSPs may be necessary.[4][5][6]
Workflow for Purity and Enantiomeric Purity Determination
Caption: Workflow for determining chemical and enantiomeric purity.
Forced Degradation Studies: Understanding Stability
Forced degradation studies are essential to establish the intrinsic stability of the molecule and to ensure the analytical method is "stability-indicating".[7][8][9][10]
Experimental Protocol: Forced Degradation
A solution of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride (1 mg/mL in a suitable solvent) is subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the validated HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound. The aryl ether linkage may be susceptible to cleavage under harsh acidic or basic conditions.
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Structural Elucidation of Impurities
When significant impurities or degradation products are detected, their structural elucidation is necessary. A combination of hyphenated techniques is typically employed.
-
LC-MS/MS: Provides molecular weight information and fragmentation patterns, which are crucial for identifying unknown impurities.[11][12][13]
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are powerful tools for the definitive structural determination of isolated impurities.[1][14][15][16][17]
Conclusion and Recommendations
The selection of an appropriate reference standard for (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a critical decision that impacts the quality and reliability of research and development data. For quantitative applications and for the qualification of working standards, a well-characterized primary reference standard with a purity of ≥ 99.8% is recommended. For routine testing and in-process controls, a qualified working standard with a purity of ≥ 99.0% is generally sufficient.
It is imperative that the purity of any reference standard is confirmed using validated, stability-indicating analytical methods. A thorough understanding of potential impurities and degradation pathways, as outlined in this guide, will ensure the generation of high-quality, reproducible data, and ultimately contribute to the development of safe and effective pharmaceuticals.
References
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved March 7, 2026, from [Link]
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Chiral HPLC Method Development. (n.d.). I.B.S. Retrieved March 7, 2026, from [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). International Journal of Research in Pharmaceutical Sciences and Technology. Retrieved March 7, 2026, from [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 7, 2026, from [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 7, 2026, from [Link]
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Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal of Scientific & Engineering Research. Retrieved March 7, 2026, from [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave. Retrieved March 7, 2026, from [Link]
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Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved March 7, 2026, from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]
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Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved March 7, 2026, from [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved March 7, 2026, from [Link]
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Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). sites@gsu. Retrieved March 7, 2026, from [Link]
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Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. (n.d.). Open Access Journals - Research and Reviews. Retrieved March 7, 2026, from [Link]
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impurity-profiling-and-characterization-for-generic-project. (2026, February 25). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 7, 2026, from [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). ijprajournal. Retrieved March 7, 2026, from [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. (2018, January 13). ResearchGate. Retrieved March 7, 2026, from [Link]
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Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). Rsc.org. Retrieved March 7, 2026, from [Link]
-
Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007, February 19). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. (n.d.). ChemRxiv. Retrieved March 7, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved March 7, 2026, from [Link]
- A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). (n.d.). Google Patents.
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A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. (2013, March 1). PubMed. Retrieved March 7, 2026, from [Link]
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(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. (2021, December 20). MDPI. Retrieved March 7, 2026, from [Link]
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A Guide to the Infrared Spectral Features of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride: A Predictive and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride, a molecule of interest for its potential applications, possesses a unique combination of functional groups that give rise to a characteristic infrared (IR) spectrum. This guide provides a detailed predictive analysis of its key IR absorption peaks, offering a comparative perspective against its structural components. By understanding the expected spectral features, researchers can more effectively characterize this compound and similar molecular architectures.
The Structural Landscape and Its Vibrational Signature
The molecular structure of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a composite of a pyrrolidine ring, a secondary amine hydrochloride, an aryl ether linkage, and a para-substituted brominated aromatic ring. Each of these components contributes distinct vibrational modes that are detectable by IR spectroscopy. The protonation of the secondary amine in the pyrrolidine ring to form the hydrochloride salt significantly influences the N-H stretching and bending frequencies, a key feature to distinguish it from its free-base form.
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Step-by-Step Methodology:
-
Sample and KBr Preparation: Ensure both the sample and high-purity, spectroscopy-grade potassium bromide (KBr) are thoroughly dry to avoid interference from water absorption bands (a broad peak around 3400 cm⁻¹).
-
Grinding and Mixing: Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr. Combine them in a clean agate mortar and pestle. Grind the mixture for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.
-
Pellet Formation: Transfer a portion of the powder into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. A good pellet will be thin and transparent.
-
Background Spectrum: Place the KBr pellet holder (without the sample pellet) into the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum Acquisition: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum. Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
Conclusion
References
- Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
-
PubChem. (n.d.). 4-Bromophenol. Retrieved March 7, 2026, from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved March 7, 2026, from [Link]
-
Jim Clark. (n.d.). IR: amines. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved March 7, 2026, from [Link]
- Vertex AI Search. (n.d.). IR Spectra Of Ether.
-
PubChem. (n.d.). Pyrrolidinium chloride. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved March 7, 2026, from [Link]
A Comparative Guide to Validating the Enantiomeric Purity of (S)-3-(4-Bromo-phenoxy)-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of pharmaceutical compounds is a cornerstone of modern drug development. For chiral molecules like (S)-3-(4-Bromo-phenoxy)-pyrrolidine, a key building block in various active pharmaceutical ingredients (APIs), the presence of its corresponding (R)-enantiomer can lead to different pharmacological effects, reduced efficacy, or even toxicity. Therefore, rigorous validation of its enantiomeric purity is not merely a quality control measure but a critical step in ensuring drug safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess (e.e.) of (S)-3-(4-Bromo-phenoxy)-pyrrolidine. We will explore the causality behind experimental choices in Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed protocols to empower researchers in selecting the optimal method for their specific needs.
Regulatory Imperative: The Importance of Chiral Purity
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate strict control over stereoisomeric composition. The ICH Q6A guidelines specify that for a drug substance developed as a single enantiomer, the analytical procedures must be able to control the opposite enantiomer.[1][2][3][4][5] This necessitates the use of validated, stability-indicating chiral methods throughout the drug development lifecycle.[6]
Chiral Chromatography: The Gold Standard
Direct separation of enantiomers using chromatography is the most widely accepted and robust method for determining enantiomeric purity.[7] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and powerful tool for enantiomeric separation.[7][8] The choice of the chiral stationary phase is paramount and is dictated by the analyte's structure. For a secondary amine like 3-(4-Bromo-phenoxy)-pyrrolidine, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success with similar structures.[9][10]
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, form transient diastereomeric complexes with the enantiomers. The separation is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The slightly different energies of these diastereomeric complexes for the (S) and (R) enantiomers cause them to travel through the column at different speeds.
-
Column Selection: A polysaccharide-based column, such as a Chiralpak® AD-H or Lux® Cellulose-2, is recommended as a starting point. These columns have demonstrated broad enantioselectivity for a wide range of chiral compounds, including those with secondary amine functionalities.[9][11]
-
Sample Preparation: Dissolve the (S)-3-(4-Bromo-phenoxy)-pyrrolidine sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[9]
-
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol co-solvent like isopropanol or ethanol (e.g., 90:10 v/v). A small amount of an amine modifier, such as diethylamine (DEA) (e.g., 0.1%), is crucial to add to the mobile phase. This modifier improves peak shape and reduces peak tailing by competing with the basic pyrrolidine nitrogen for active sites on the silica support of the CSP.
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 25-30 °C.
-
Detection: UV at a wavelength where the bromophenoxy group absorbs strongly, typically around 225 nm.[5]
-
-
Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100[9]
-
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and sustainability.[12] By using supercritical CO2 as the primary mobile phase component, SFC dramatically reduces analysis time and organic solvent consumption, making it a "greener" technique.[12][13]
Mechanism of Separation: The separation mechanism in chiral SFC is analogous to that in normal-phase HPLC. The same polysaccharide-based CSPs are used, and the selectivity is governed by similar intermolecular interactions. The use of CO2 modified with an alcohol co-solvent provides a mobile phase with low viscosity and high diffusivity, allowing for much faster flow rates without a loss of efficiency.[12]
-
Column Selection: The same polysaccharide-based columns used for HPLC (e.g., Lux Cellulose-2) are highly effective in SFC.[14][15]
-
Sample Preparation: Dissolve the sample in the mobile phase co-solvent (e.g., Methanol) at a concentration of 1 mg/mL.[9][13]
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 and a polar co-solvent, typically methanol or ethanol. A common starting gradient might be 5% to 40% co-solvent. As with HPLC, an amine additive (e.g., 0.1-0.2% DEA or isopropylamine) is essential for good peak shape.
-
Flow Rate: 2-4 mL/min.
-
Backpressure: 150 bar.[15]
-
Column Temperature: 40 °C.[15]
-
Detection: UV-Vis with a photodiode array (PDA) detector.
-
-
Data Analysis: The e.e. calculation is identical to the HPLC method.
Caption: Workflow for enantiomeric purity determination by Chiral SFC.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
While chromatography is destructive and requires physical separation, NMR spectroscopy offers a non-destructive alternative that can determine enantiomeric purity in the solution state.[16] In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed, which are not mirror images and thus can have different NMR chemical shifts.[16][17][18]
Mechanism of Enantiodiscrimination: A CSA, which is a single-enantiomer compound, interacts non-covalently with the analyte enantiomers.[16][17] This interaction creates two different diastereomeric solvates, (Analyte)S-(CSA) and (Analyte)R-(CSA). The different spatial arrangements of these complexes cause certain protons (or other nuclei) on the analyte to experience slightly different magnetic environments, leading to the splitting of a single resonance into two distinct signals. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[19] For amines, acidic CSAs like (R)-(-)-1,1'-Bi-2-naphthol (BINOL) are often effective.[18][19]
-
CSA Selection: (S)-BINOL or a similar chiral acid/alcohol is a good starting point for a secondary amine like the target molecule.[19]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (S)-3-(4-Bromo-phenoxy)-pyrrolidine into an NMR tube.
-
Add a precise molar equivalent of the chosen CSA (a 1:1 ratio is a good starting point, but may require optimization).
-
Dissolve the mixture in a deuterated solvent (e.g., Chloroform-d or Benzene-d6).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum on a high-field instrument (≥400 MHz).
-
Ensure a sufficient relaxation delay (D1) to allow for accurate quantitative integration.
-
-
Data Analysis:
-
Identify a proton signal of the analyte that is well-resolved into two peaks in the presence of the CSA. Protons close to the chiral center or the basic nitrogen are most likely to show separation.
-
Carefully integrate the two separated signals. The e.e. is calculated from these integral values.
-
Caption: CSA forms distinct diastereomeric complexes, leading to separate NMR signals.
Comparison of Analytical Methods
The selection of an analytical method depends on various factors including required accuracy, sample throughput, available instrumentation, and the stage of drug development.[9]
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Physical Separation | Physical Separation | Chemical Shift Non-equivalence |
| Resolution | Very High | High to Very High | Moderate to Low |
| Sensitivity (LOD/LOQ) | High (ng/mL)[9] | Very High | Low (requires mg of sample) |
| Accuracy & Precision | Excellent | Excellent | Good, but operator dependent |
| Analysis Time | 10-30 min[9] | 2-10 min | 5-15 min |
| Solvent Consumption | High (Organic) | Low (Mainly CO₂) | Very Low |
| Throughput | Moderate | High | Low to Moderate |
| Reference Standard | Racemic standard needed for method development | Racemic standard needed for method development | Not strictly required[20] |
| Cost (Instrument) | Moderate | High | High |
| Best For | QC release testing, high-accuracy purity checks | High-throughput screening, "green" chemistry initiatives | Orthogonal validation, structural confirmation, situations without a reference standard |
Conclusion and Recommendations
For the definitive validation of the enantiomeric purity of (S)-3-(4-Bromo-phenoxy)-pyrrolidine , a multi-faceted approach provides the highest degree of confidence.
-
Primary Method for QC and Release: Chiral HPLC remains the gold standard for its robustness, high resolution, and regulatory acceptance. The protocol outlined provides a validated, self-consistent method suitable for inclusion in regulatory filings as per ICH guidelines.[1][4]
-
High-Throughput and Green Alternative: Chiral SFC is the recommended method for process development and high-throughput screening environments. Its significant reduction in analysis time and solvent waste aligns with modern efficiency and sustainability goals without compromising chromatographic performance.[12]
-
Orthogonal Validation and Mechanistic Insight: NMR spectroscopy with a Chiral Solvating Agent serves as an excellent orthogonal technique. It validates the results from chromatography using a completely different physical principle. It is particularly valuable when a reference standard of the undesired (R)-enantiomer is not available or for quick checks of stereochemical integrity during synthesis.[20]
By employing these complementary techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package that ensures the enantiomeric purity, and thus the quality, safety, and efficacy of their final pharmaceutical product. The validation of these analytical procedures should be conducted in accordance with USP <1225> and ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[6][21][22][23]
References
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- Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331.
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Brückner, R., & Trapp, O. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]
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International Council for Harmonisation. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem Technical Guides.
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Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR. RSC Advances. [Link]
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Ribeiro, J. P., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(15), 4539. [Link]
- Lewis, R. J. (2013). Enantiomeric purity determination by NMR: proving the purity of a single enantiomer. Tetrahedron: Asymmetry, 24(12), 685-693.
- Regis Technologies. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist.
- BenchChem. (2025). How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. BenchChem Technical Guides.
- Kannappan, V. (2025).
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Vlase, L., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. [Link]
- Cozzi, P. G., et al. (2013). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Molecules, 18(1), 1-14.
-
Šimek, P., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]
- United States Pharmacopeia. (2018). Validation of Analytical Procedures. USP General Chapters.
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European Medicines Agency. (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
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Scientific Research Publishing. (2016). ICH (1999) Topic Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Restek.
- Salvatore, R.N., Yoon, C.H., & Jung, K.W. (2001). Synthesis of secondary amines. Tetrahedron, 57, 7785–7811.
-
Belte, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 94-102. [Link]
-
United States Pharmacopeia. USP <1225> Validation of Compendial Procedures. [Link]
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Guides.
- Armstrong, D. W. (1992). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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Phenomenex. Technical Guide To Chiral HPLC Separations. [Link]
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European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. [Link]
-
Wainer, I. W., & Stöckel, F. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality, 13(6), 333-40. [Link]
-
Ofni Systems. <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]
- Salsbury, J. S., & Isbester, P. K. (2005). Quantitative NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Magnetic Resonance in Chemistry, 43(11), 910-917.
- Kasperec, J., & Rádl, S. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-55.
- Martin, G. P., et al. (2013).
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Marini, F., et al. (2021). Green Multi-Platform Solution for the Quantification of Levodopa Enantiomeric Excess in Solid-State Mixtures for Pharmacological Formulations. Molecules, 26(16), 4944. [Link]
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Tan, J., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(4), 1276. [Link]
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Alberto, E. E., et al. (2010). 3-Phenyl-2-(selenophenyl)propan-1-ol derivatizing agent via mix and shake 77Se NMR Enantiomeric excess detection with (S). Journal of the Brazilian Chemical Society, 21(8), 1563-1569. [Link]
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Determining the Absolute Configuration of Chiral Molecules: A Comparative Guide for Researchers
A Senior Application Scientist's In-depth Technical Guide to the Strengths and Applications of X-ray Crystallography, Vibrational Circular Dichroism, and NMR Spectroscopy for the Stereochemical Analysis of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Salts and Related Chiral Compounds.
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical necessity. The biological activity of a chiral molecule is intrinsically linked to its absolute configuration, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles. For researchers working with novel chiral entities such as (S)-3-(4-Bromo-phenoxy)-pyrrolidine and its salts, establishing the absolute stereochemistry with unequivocal certainty is a cornerstone of any successful research program.
This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: single-crystal X-ray diffraction (SCXRD), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy. While direct crystallographic data for (S)-3-(4-Bromo-phenoxy)-pyrrolidine salts are not publicly available at the time of this writing, this guide will provide the foundational knowledge and practical protocols to enable researchers to approach the structural characterization of this and other chiral molecules with confidence.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[2]
The presence of a "heavy" atom, such as the bromine in (S)-3-(4-Bromo-phenoxy)-pyrrolidine, is particularly advantageous for a technique known as anomalous dispersion.[3] This effect allows for the unambiguous determination of the absolute stereochemistry.
Causality in Experimental Choices for SCXRD
The primary challenge in SCXRD is obtaining a suitable single crystal.[4] The quality of the crystal directly impacts the quality of the diffraction data and the resulting structural model. The process of crystallization is often considered more of an art than a science, requiring careful screening of various solvents, temperatures, and crystallization techniques. For salts of (S)-3-(4-Bromo-phenoxy)-pyrrolidine, the choice of counter-ion can significantly influence the crystallization propensity and the quality of the resulting crystals.
Self-Validating System in SCXRD
The internal consistency of the data collected during an X-ray diffraction experiment provides a self-validating system. The refinement of the crystal structure against the experimental data yields statistical parameters, such as the R-factor, which indicate the quality of the agreement between the model and the observed data. A low R-factor, coupled with other quality metrics, provides a high degree of confidence in the determined structure.
When Crystals Won't Cooperate: Vibrational Circular Dichroism (VCD)
In many instances, particularly in early-stage drug discovery, obtaining single crystals of sufficient quality for SCXRD can be a significant bottleneck.[5] Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative for determining the absolute configuration of chiral molecules in solution.[6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting spectrum is unique to a specific enantiomer.
The Power of Comparison: Experimental vs. Theoretical Spectra
The determination of absolute configuration by VCD relies on a comparison between the experimentally measured VCD spectrum and a theoretically calculated spectrum for a known enantiomer.[5] These calculations are typically performed using density functional theory (DFT).[3] A good correlation between the signs and relative intensities of the major bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[5]
Experimental Workflow for VCD
The workflow for VCD analysis involves dissolving the sample in a suitable solvent (often a deuterated solvent to avoid spectral overlap), measuring the VCD and IR spectra, and then performing the theoretical calculations for comparison.[3][7]
Probing Chirality in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can also be a powerful tool for the determination of absolute configuration.[8] While standard NMR spectra of enantiomers are identical, the use of chiral auxiliary reagents can lead to the formation of diastereomers, which will exhibit distinct NMR spectra.[9]
Chiral Derivatizing Agents and Chiral Solvating Agents
Two common approaches in NMR for stereochemical analysis are the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). CDAs react with the enantiomeric analyte to form covalent diastereomers, while CSAs form non-covalent diastereomeric complexes.[8] The differences in the chemical shifts of the resulting diastereomers can be used to determine the enantiomeric purity and, in some cases, deduce the absolute configuration by comparing the spectra to known standards or by using empirical models.
Lanthanide Shift Reagents
Chiral lanthanide shift reagents are a specific class of CSAs that can induce significant separation of signals for enantiomers in the NMR spectrum.[10] These reagents create a chiral magnetic environment around the analyte, leading to differential shielding or deshielding of the nuclei in the two enantiomers.
Comparative Overview of Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Vibrational Circular Dichroism (VCD) | Nuclear Magnetic Resonance (NMR) with Chiral Auxiliaries |
| Sample Phase | Solid (single crystal) | Solution | Solution |
| Primary Requirement | High-quality single crystal | Chiral molecule | Formation of diastereomers/diastereomeric complexes |
| Basis of Determination | Direct 3D structure determination | Comparison of experimental and theoretical spectra | Spectral differences between diastereomers |
| Key Advantage | Unambiguous, "gold standard" determination | Does not require crystallization | Widely available instrumentation |
| Key Limitation | Crystallization can be a major bottleneck | Requires computational resources and expertise | Can be complex to interpret; may require derivatization |
| Heavy Atom Requirement | Advantageous for anomalous dispersion | Not required | Not required |
Experimental Protocols
Protocol 1: Crystal Growth of (S)-3-(4-Bromo-phenoxy)-pyrrolidine Salts
Objective: To obtain single crystals suitable for X-ray diffraction.
Materials:
-
(S)-3-(4-Bromo-phenoxy)-pyrrolidine
-
A selection of acids (e.g., HCl, HBr, tartaric acid, mandelic acid)
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water)
-
Small vials or test tubes
-
Microscope with polarizing filters
Methodology:
-
Salt Formation:
-
Dissolve a small amount of (S)-3-(4-Bromo-phenoxy)-pyrrolidine in a minimal amount of a suitable solvent (e.g., methanol).
-
Add a stoichiometric amount of the chosen acid.
-
Gently warm the solution to ensure complete dissolution.
-
-
Crystallization Screening (Vapor Diffusion - Hanging Drop):
-
Place a small drop (1-5 µL) of the salt solution on a siliconized glass coverslip.
-
Invert the coverslip over a well of a crystallization plate containing a reservoir solution of a precipitant (e.g., a higher concentration of a less polar solvent).
-
Seal the well and store in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
-
Crystallization Screening (Slow Evaporation):
-
Prepare a saturated solution of the salt in a chosen solvent or solvent mixture.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store in a quiet, undisturbed location.
-
-
Crystal Evaluation:
Protocol 2: Absolute Configuration Determination by VCD
Objective: To determine the absolute configuration of a chiral molecule in solution.
Materials:
-
Enantiomerically pure sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
VCD spectrometer
-
Computational chemistry software package with DFT capabilities
Methodology:
-
Sample Preparation:
-
Dissolve the sample in the chosen deuterated solvent to a concentration of approximately 0.1 M.[3]
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra of the sample according to the instrument's operating procedures. Data is often collected for several hours to achieve a good signal-to-noise ratio.[3]
-
-
Computational Modeling:
-
Build a 3D model of one enantiomer of the molecule (e.g., the (S)-enantiomer).
-
Perform a conformational search to identify the low-energy conformers.
-
For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.
-
If the signs and relative intensities of the major bands are in good agreement, the absolute configuration of the sample is that of the calculated enantiomer.
-
If the spectra are mirror images, the absolute configuration is the opposite of the calculated enantiomer.
-
Protocol 3: Enantiomeric Purity and Absolute Configuration by NMR with a Chiral Shift Reagent
Objective: To resolve the signals of enantiomers in an NMR spectrum to determine enantiomeric purity and potentially assign absolute configuration.
Materials:
-
Racemic or enantiomerically enriched sample
-
Chiral lanthanide shift reagent (e.g., Eu(hfc)₃)
-
Anhydrous NMR solvent (e.g., CDCl₃)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the anhydrous NMR solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
-
Titration with Chiral Shift Reagent:
-
Add a small, measured amount of the chiral shift reagent to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Observe for the separation of signals corresponding to the two enantiomers.
-
Continue adding the shift reagent in small increments until optimal separation of a key signal is achieved.
-
-
Data Analysis:
-
Integrate the separated signals to determine the enantiomeric ratio.
-
For absolute configuration assignment, the direction of the induced shift for each enantiomer can sometimes be correlated with its absolute configuration based on empirical models or by comparison with a known enantiomerically pure standard.
-
Visualizing the Workflows
SCXRD Workflow
Caption: Workflow for absolute configuration determination by SCXRD.
VCD Workflow
Caption: Workflow for absolute configuration determination by VCD.
Conclusion
The determination of absolute configuration is a non-negotiable step in the development of chiral molecules for pharmaceutical applications. While single-crystal X-ray diffraction remains the unequivocal gold standard, its requirement for high-quality single crystals can present a significant hurdle. In such cases, spectroscopic techniques like Vibrational Circular Dichroism and Nuclear Magnetic Resonance spectroscopy offer powerful and reliable alternatives for elucidating the stereochemistry of molecules in solution. A thorough understanding of the principles, advantages, and limitations of each of these techniques, as outlined in this guide, will empower researchers to select the most appropriate method for their specific needs, thereby accelerating the pace of drug discovery and development.
References
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Cai, Q., et al. (n.d.). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Apollo. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
- Google Patents. (n.d.). US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof.
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]
-
ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? Retrieved from [Link]
-
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents. Retrieved from [Link]
-
MDPI. (2020, October 14). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]
-
SERC. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
PubChem. (2026, February 14). 3-[4-(4-Bromophenoxy)phenyl]pyrrolidine. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-bromophenoxy)pyrrolidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride
As a Senior Application Scientist, I approach the handling of chiral halogenated building blocks not just as a matter of compliance, but as a system of applied chemistry. (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is a highly valuable intermediate in pharmaceutical synthesis, particularly for developing targeted therapeutics. However, its specific molecular architecture presents unique physical and chemical hazards that must be managed through strict, causality-driven protocols.
Below is the definitive operational and safety guide for handling this compound, designed to ensure scientific integrity, personnel safety, and regulatory compliance.
Mechanistic Hazard Profile: Understanding the Molecule
To handle a chemical safely, you must understand why it is dangerous. The hazard profile of (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride is dictated by three structural features:
-
The Hydrochloride (HCl) Salt: The salt form makes the compound highly hygroscopic. When airborne dust contacts the moisture of your skin, eyes, or respiratory tract, it rapidly dissolves, generating a localized acidic microenvironment. This is the primary driver for its Category 2 Skin/Eye Irritation (H315, H319) and Category 3 Respiratory Irritation (H335) classifications[1].
-
The Bromophenoxy Moiety: The heavy bromine atom increases the molecule's lipophilicity. If dissolved in an organic solvent (like dichloromethane or DMSO) and spilled on the skin, the solvent acts as a permeation enhancer, driving the brominated aromatic ring deep into the dermal layers.
-
The Pyrrolidine Ring: While stabilized as a salt, the underlying secondary amine is a reactive nucleophile. Incompatible mixing with strong oxidizers can lead to rapid, uncontrolled exothermic degradation.
Quantitative Hazard & Physical Data Summary
| Property / Hazard | Value / Classification | Mechanistic Implication |
| Molecular Weight | ~278.57 g/mol | Moderate mass; fine crystalline dust is highly susceptible to aerosolization via static cling. |
| Skin Irritation | Category 2 (H315) | Acidic dissolution on dermal moisture causes localized irritation and potential protein denaturation. |
| Eye Irritation | Category 2 (H319) | Rapid dissolution in tear fluid causes acute, severe corneal damage. |
| Respiratory | Category 3 (H335) | Inhalation of hygroscopic dust severely irritates mucosal membranes of the respiratory tract. |
| Safe Airflow | 80 - 120 fpm | Required fume hood face velocity to prevent turbulent backdrafts of aerosolized powder[2]. |
Causality-Driven Personal Protective Equipment (PPE)
Standard lab attire is insufficient. Every piece of PPE must be selected to counteract the specific failure modes associated with halogenated amine salts.
-
Hand Protection (Double-Gloving): Wear a 4-mil nitrile inner glove and an 8-mil nitrile outer glove. Causality: This compound is almost exclusively handled alongside halogenated solvents (e.g., DCM, Chloroform) during synthesis. Halogenated solvents permeate standard 4-mil nitrile in under 3 minutes. The double layer provides a critical breakthrough buffer, allowing time to remove the outer glove upon accidental exposure.
-
Eye Protection: ANSI Z87.1-rated tight-fitting chemical splash goggles. Causality: Safety glasses with side shields do not protect against the aerosolized, hygroscopic HCl dust that can bypass the gaps and dissolve in tear fluid.
-
Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Causality: Knit cuffs prevent the wrist-gap exposure where static-charged powder frequently settles.
-
Respiratory Protection: All handling must be done inside a certified fume hood. If a hood is unavailable (e.g., during a bulk spill cleanup), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent mucosal acid burns.
Operational Workflow: Step-by-Step Handling Protocol
The most dangerous phase of handling this compound is the transfer and weighing of the dry powder, due to its propensity for static charge accumulation.
Step 1: Environmental Isolation & Verification Verify that your chemical fume hood is operating with a face velocity between 80 and 120 feet per minute (fpm) . OSHA laboratory standards (29 CFR 1910.1450) dictate this specific range; velocities above 120 fpm create turbulent eddies that will blow the lightweight powder out of the weigh boat and into the operator's breathing zone[2][3].
Step 2: Static Mitigation Place a conductive, grounded weigh boat on the analytical balance. Use an anti-static device (e.g., a Zerostat gun) on both the weigh boat and the metal spatula. Causality: HCl salts heavily accumulate triboelectric static charges. Neutralizing the ions prevents the powder from "jumping" off the spatula.
Step 3: Mass Transfer Slowly transfer the required mass. Cap the source bottle immediately to prevent ambient humidity from degrading the bulk reagent into a clumped, unweighable mass.
Step 4: Dissolution & Freebasing (Reaction Setup) To utilize the pyrrolidine as a nucleophile, the HCl salt must be neutralized (freebased).
-
Suspend the weighed powder in your chosen organic solvent (e.g., Dichloromethane) under continuous stirring.
-
Slowly add a tertiary amine base (e.g., Triethylamine or DIPEA) dropwise.
-
Observation: You will observe a mild exotherm and the precipitation of a new salt (e.g., triethylamine hydrochloride). Ensure the reaction flask is properly vented to accommodate any pressure changes.
Operational workflow for the safe transfer and freebasing of the pyrrolidine hydrochloride salt.
Spill Response & Disposal Plan
Because this compound contains a covalently bonded halogen (bromine), it triggers specific environmental regulatory protocols.
Immediate Spill Response
-
Solid/Powder Spill: Do NOT use water. Adding water will rapidly dissolve the salt, creating a corrosive, spreadable liquid that is harder to contain. Instead, use a static-free brush to gently sweep the powder into a sealable glass container.
-
Solution Spill: If spilled after dissolution in an organic solvent, immediately cover the spill with an inert, non-combustible absorbent material (such as diatomaceous earth or dry sand). Scoop the saturated absorbent into a compatible hazardous waste container.
Halogenated Waste Segregation (ACS Guidelines)
Under no circumstances should waste containing (S)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride be mixed with standard non-halogenated organic waste. According to American Chemical Society (ACS) and EPA guidelines, halogenated organics must be strictly segregated[4][5].
-
Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) drastically increases the cost and complexity of waste incineration, as halogens generate toxic dioxins and corrosive hydrogen halide gases upon combustion[5]. All reaction filtrates, contaminated gloves, and empty vials must be deposited in a red-tagged "Halogenated Organic Waste" carboy.
Decision pathway for containment and regulatory disposal of halogenated pyrrolidine spills.
References
- Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Chloroethyl)pyrrolidine hydrochloride" (Analogous hazard profile reference for halogenated pyrrolidine HCl salts). fishersci.com.
- PSA Laboratory Furniture / Laboratory Design. "A Guide to Fume Hood Codes and Standards (OSHA 29 CFR 1910.1450)". laboratorydesign.com.
- Division of Research Safety - University of Illinois. "Chemical Waste Procedures: Halogenated Waste Segregation". illinois.edu.
- American Chemical Society (ACS) Publications. "Hazardous Chemical Waste Management in Teaching Laboratories". acs.org.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
